Abd110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H42N8O7S |
|---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C41H42N8O7S/c42-38-37(40(53)46-29-13-5-1-6-14-29)47-33(25-44-38)28-17-19-30(20-18-28)57(55,56)45-24-9-3-7-16-35(50)43-23-8-2-4-11-27-12-10-15-31-32(27)26-49(41(31)54)34-21-22-36(51)48-39(34)52/h1,5-6,10,12-15,17-20,25,34,45H,2-3,7-9,16,21-24,26H2,(H2,42,44)(H,43,50)(H,46,53)(H,48,51,52) |
InChI Key |
HPPMEDDOFPWBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)CCCCCNS(=O)(=O)C4=CC=C(C=C4)C5=CN=C(C(=N5)C(=O)NC6=CC=CC=C6)N |
Origin of Product |
United States |
Foundational & Exploratory
Abd110: A Technical Guide to the PROTAC-mediated Degradation of ATR Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abd110 is a first-in-class, lenalidomide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy against cancers reliant on the ATR signaling pathway for survival. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Core Concept and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This tripartite complex formation facilitates the polyubiquitination of ATR, marking it for degradation by the 26S proteasome.[1] The degradation of ATR abrogates its function in the DDR pathway, leading to DNA replication catastrophe and apoptosis in cancer cells.[2][3] Notably, this compound is derived from the ATR inhibitor VE-821.[2][3]
Signaling Pathway
The signaling pathway of this compound-mediated ATR degradation is a prime example of targeted protein degradation. The key steps are:
-
Binding: this compound simultaneously binds to the ATR kinase and the CRBN E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of this compound to both proteins results in the formation of a stable ternary complex.
-
Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to ATR.
-
Proteasomal Degradation: The polyubiquitinated ATR is recognized and degraded by the proteasome.
-
Replication Stress: The loss of ATR function leads to unresolved DNA replication stress, DNA damage, and ultimately, apoptosis.
Caption: this compound-mediated ATR degradation pathway.
Quantitative Data
The efficacy of this compound has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: ATR Degradation in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | ATR Reduction (%) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.5 - 2 | 24 | ~60 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 1 | Not Specified | 80-90 | [4] |
| Leukemic Patient Cells | ALL, AML, MPN | 1 | 24 | 70-90 |
Table 2: Selectivity Profile of this compound
| Kinase | Effect of this compound | Reference |
| ATR | Degraded | [1] |
| p-ATR | Decreased | [5] |
| ATM | Not Affected | [1] |
| DNA-PKcs | Not Affected | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: MIA PaCa-2 (pancreatic cancer), MOLT-4 (acute lymphoblastic leukemia), and primary leukemic cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. Cells are treated with the indicated concentrations of this compound for the specified durations.
Western Blotting for ATR Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against ATR, p-ATR, ATM, DNA-PKcs, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using ImageJ or similar software to quantify the protein band intensities.
Immunofluorescence for DNA Damage (γH2AX Foci)
-
Cell Seeding: Cells are seeded on coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound and/or a DNA damaging agent (e.g., hydroxyurea).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against γH2AX followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Analysis: The number and intensity of γH2AX foci per nucleus are quantified.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
Conclusion
This compound represents a promising new approach to cancer therapy by targeting ATR for degradation. Its high potency and selectivity, as demonstrated in preclinical studies, warrant further investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted protein degradation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Abd110: A Technical Guide to its Mechanism of Action in ATR Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Abd110, a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of ATR, a key regulator of the DNA damage response. This document details the molecular mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to both ATR kinase and an E3 ubiquitin ligase.[1][2] Specifically, this compound is composed of a ligand that binds to ATR, derived from the ATR inhibitor VE-821, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, based on the immunomodulatory drug lenalidomide.[1] These two ligands are connected by a chemical linker.
The binding of this compound to both ATR and CRBN facilitates the formation of a ternary complex, bringing the ATR protein in close proximity to the E3 ligase.[1] This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ATR. The resulting polyubiquitinated ATR is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ATR protein levels within the cell.[3][4][5] This targeted degradation is selective for ATR, with no significant effect on the levels of related kinases such as ATM and DNA-PKcs.[3][4][5]
A key feature of this compound's mechanism is its catalytic nature. After inducing the ubiquitination and subsequent degradation of an ATR molecule, this compound is released and can engage another ATR protein, allowing a single molecule of this compound to induce the degradation of multiple ATR molecules.
The degradation of ATR by this compound has significant downstream effects on cancer cells. By eliminating ATR, this compound sensitizes cancer cells to DNA damaging agents and replication stress, leading to increased apoptosis and reduced cell viability.[1]
Quantitative Data
The following tables summarize the quantitative data available for this compound-mediated ATR degradation in various cancer cell lines.
Table 1: ATR Degradation Efficiency of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | ATR Degradation (%) | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Not Specified | Not Specified | ~60% (Reduced to 40% of control) | [4][5] |
| MV-4-11 (Acute Myeloid Leukemia) | 1 | Not Specified | 80-90% | [6] |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 1 | 4 | ~70% (Reduced to 30% of control) | [1] |
| MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 0.5 | 24 | 90% | [1] |
Table 2: Characterization of this compound Activity
| Parameter | Value | Cell Line | Reference |
| DC50 | Not explicitly reported for this compound. For other PROTACs, ranges are typically in the nanomolar to low micromolar range. | - | [7][8][9] |
| Dmax | Not explicitly reported for this compound. For other PROTACs, Dmax can reach >90%. | - | [7][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for ATR Degradation
This protocol is for assessing the reduction in ATR protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, MV-4-11, MOLT-4)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ATR, Rabbit anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for desired time points (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ATR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ATR signal to the loading control (GAPDH).
Cell Viability Assay
This protocol is to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-treated control.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the ATR-Abd110-CRBN ternary complex.
Materials:
-
Cancer cell lines
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibodies: Rabbit anti-ATR, Mouse anti-CRBN
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with this compound and the proteasome inhibitor MG132 for a few hours to allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the anti-ATR antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against ATR and CRBN. The presence of CRBN in the ATR immunoprecipitate from this compound-treated cells would indicate the formation of the ternary complex.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental workflows.
Signaling Pathway of this compound-mediated ATR Degradation
Caption: this compound facilitates the ubiquitination and proteasomal degradation of ATR.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing ATR degradation by Western blotting.
Logical Relationship in Co-Immunoprecipitation
Caption: Logical flow of a Co-IP experiment to validate ternary complex formation.
References
- 1. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Selective ATR Protein Degraders
Disclaimer: The initial topic specified "Ramotac-1." Publicly available scientific literature and databases contain limited to no direct references to a compound with this specific name. However, one source refers to an ATR degrader, Abd110, as "this compound/Ramotac-1"[1]. This guide will focus on the well-characterized selective ATR protein degraders identified in recent literature, namely ZS-7 and 8 i , and will include information on This compound , which may be synonymous with Ramotac-1.
This document provides an in-depth technical overview of selective Ataxia Telangiectasia and Rad3-related (ATR) protein degraders for an audience of researchers, scientists, and drug development professionals. It covers their mechanism of action, quantitative efficacy data, relevant experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Selective ATR Degraders
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintains genomic integrity. ATR's role in repairing stalled replication forks and associated DNA breaks makes it a prime target in oncology[2]. While ATR kinase inhibitors have been developed, a newer therapeutic strategy involves the targeted degradation of the entire ATR protein using Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system[3][4]. They consist of a ligand that binds the target protein (ATR), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach can offer advantages over traditional inhibition by eliminating both the kinase and non-kinase (scaffolding) functions of the protein, potentially leading to more profound and durable cellular effects[3][5]. This guide focuses on two such degraders, ZS-7 and 8 i, which have demonstrated potent and selective ATR degradation.
Quantitative Data Presentation
The following tables summarize the quantitative data for the ATR degraders ZS-7 and 8 i, based on published preclinical studies.
Table 1: In Vitro Degradation Potency (DC₅₀)
The DC₅₀ value represents the concentration of the degrader required to reduce the cellular level of the target protein by 50%.
| Compound | Cell Line | Cancer Type | DC₅₀ | Source(s) |
| ZS-7 | LoVo | Human Colorectal Cancer (ATM-deficient) | 0.53 µM | [6][7] |
| 8 i | MV-4-11 | Acute Myeloid Leukemia (AML) | 22.9 nM | [8][9] |
| 8 i | MOLM-13 | Acute Myeloid Leukemia (AML) | 34.5 nM | [8][9] |
Table 2: Maximum Degradation Achieved
This table shows the maximum percentage of ATR protein reduction observed at specific concentrations and time points.
| Compound | Cell Line | Concentration | Treatment Duration | Max Degradation (%) | Source(s) |
| ZS-7 | LoVo | Not Specified | 72 hours | 84% | [4] |
| 8 i | MV-4-11 | 0.5 µM | Not Specified | 93% | [3] |
| This compound (42i) | MV-4-11 | 1 µM | Not Specified | 80-90% | [3][10] |
Mechanism of Action and Signaling Pathways
Selective ATR degraders like ZS-7 and 8 i function as PROTACs. They induce proximity between ATR and an E3 ubiquitin ligase, leading to the polyubiquitination of ATR and its subsequent degradation by the 26S proteasome.
Mechanistic studies have revealed that the degradation of the ATR protein, as opposed to just the inhibition of its kinase activity, has distinct and more potent downstream effects in cancer cells. These are referred to as kinase-independent functions[3][5]. The complete removal of ATR leads to:
-
Breakdown of the Nuclear Envelope: ATR degradation can cause structural defects in the nuclear envelope, contributing to genomic instability[3][5].
-
Extensive DNA Damage: The absence of ATR's scaffolding and signaling functions exacerbates DNA damage[3][5].
-
p53-Mediated Apoptosis: The significant genomic instability triggers a robust activation of the p53 signaling pathway, leading to rapid and effective apoptosis in cancer cells[3][5].
These degraders have shown significant anti-proliferative effects in vivo in xenograft models of AML and colorectal cancer[3][5][7].
Visualizations of Mechanism and Pathways
Experimental Protocols
The characterization of ATR degraders involves several key experiments. Below are detailed methodologies for Western Blotting to assess protein degradation and Flow Cytometry to measure apoptosis.
Western Blotting for ATR Degradation
This protocol is used to quantify the reduction of cellular ATR protein levels following treatment with a degrader.
Objective: To determine the percentage of ATR protein degradation in cells treated with compounds like ZS-7 or 8 i.
Materials:
-
ATR Degrader (e.g., 8 i) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere or reach the desired density. Treat cells with various concentrations of the ATR degrader (e.g., 0-1 µM) for a specified duration (e.g., 12, 24, or 72 hours)[3][4]. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape adherent cells or resuspend suspension cells and incubate on ice for 30 minutes with agitation[11].
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay[11][12].
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins[11].
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved[12].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[11].
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the loading control antibody (e.g., β-actin).
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after treatment with an ATR degrader.
Objective: To measure the induction of apoptosis in cancer cells treated with an ATR degrader.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLM-13)[3]
-
ATR Degrader (e.g., 8 i)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in appropriate culture flasks or plates. Treat the cells with the ATR degrader at various concentrations and for different time points (e.g., 24, 48, 72 hours)[3][13].
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each sample[13].
-
Cell Washing: Centrifuge the cell suspensions (e.g., at 500 x g for 5 minutes) and wash the cell pellets twice with ice-cold PBS[13].
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining[15][16].
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Calculate the percentage of cells in each quadrant to determine the level of apoptosis induced by the degrader.
-
Visualization of Experimental Workflow
References
- 1. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC Technology for ATR Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway. This document details the mechanism of action of ATR-targeting PROTACs, summarizes key quantitative data for reported degraders, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows.
Introduction to ATR and PROTAC Technology
Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a crucial role in the DNA damage response, particularly in response to single-stranded DNA breaks and replication stress.[1] Given its central role in maintaining genomic stability, ATR has emerged as a significant target in cancer therapy. Inhibiting ATR can selectively sensitize cancer cells with existing DNA repair defects to DNA-damaging agents.
PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[2] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), in this case, ATR, and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a flexible linker. The formation of a ternary complex between the ATR protein, the PROTAC, and the E3 ligase leads to the ubiquitination of ATR, marking it for degradation by the 26S proteasome.[2]
Quantitative Data for ATR PROTACs
The development of potent and selective ATR degraders is an active area of research. The following table summarizes publicly available quantitative data for several reported ATR PROTACs, providing key metrics for their degradation efficiency.
| PROTAC Name/Identifier | E3 Ligase Ligand | ATR Ligand (Warhead) | DC50 | Dmax | Cell Line | Citation(s) |
| PROTAC ATR degrader-1 (ZS-7) | VHL Ligand | AZD6738 derivative | 0.53 µM | Not Reported | LoVo (ATM-deficient) | [3][4] |
| PROTAC ATR degrader-2 (Compound 8i) | Lenalidomide (CRBN Ligand) | Not Specified | 22.9 nM | Not Reported | MV-4-11 (AML) | [5] |
| 34.5 nM | Not Reported | MOLM-13 (AML) | [5] | |||
| 42i (Abd110) | Lenalidomide (CRBN Ligand) | Not Specified | Not Reported | ~60% degradation (reduced ATR to 40% of control) | MIA PaCa-2 (Pancreatic Cancer) | [6] |
Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the discovery and characterization of ATR PROTACs.
Western Blotting for ATR Degradation
This protocol outlines the steps to quantify the degradation of ATR in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MIA PaCa-2, LoVo) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ATR PROTAC for the desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or HSP90) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the ATR band intensity to the corresponding loading control band intensity.
In-Cell Ubiquitination Assay
This protocol is designed to demonstrate that the PROTAC-induced degradation of ATR is mediated by the ubiquitin-proteasome system.
1. Cell Culture and Treatment:
-
Plate cells in 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the ATR PROTAC at a concentration known to induce degradation for 4-6 hours.
2. Immunoprecipitation (IP):
-
Lyse the cells as described in the western blot protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody against ATR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
3. Western Blotting for Ubiquitin:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitination of immunoprecipitated ATR.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of ATR degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the ATR PROTAC. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Visualizations
The following diagrams illustrate key concepts and workflows related to ATR-targeting PROTACs.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Caption: General mechanism of action for an ATR-targeting PROTAC.
Caption: A typical experimental workflow for evaluating ATR PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
Abd110: A Novel PROTAC-Mediated Degrader of ATR Kinase for Oncological Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Abd110 is a novel, first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the Ataxia telangiectasia and RAD3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for various malignancies that are dependent on the ATR signaling pathway for survival and proliferation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in oncology models, detailed experimental protocols, and a summary of its therapeutic potential.
Introduction to this compound
This compound, also referred to as compound 42i or Ramotac-1, is a lenalidomide-based PROTAC that selectively targets ATR kinase for degradation.[1][2] It is composed of a ligand that binds to ATR (derived from the ATR inhibitor VE-821), a linker, and a ligand that recruits the E3 ubiquitin ligase component cereblon (CRBN).[2] This tripartite structure facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ATR.[1]
The targeting of ATR is a clinically validated strategy in oncology, as many cancer cells exhibit high levels of replication stress and rely on the ATR-mediated checkpoint for survival. By inducing the degradation of ATR rather than simply inhibiting its kinase activity, this compound has the potential for a more profound and sustained therapeutic effect.
Mechanism of Action
This compound functions by inducing the selective, proteasome-dependent degradation of ATR.[1][2] The process is initiated by the simultaneous binding of this compound to both ATR and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of ATR, marking it for recognition and degradation by the 26S proteasome. The degradation of ATR disrupts the ATR signaling pathway, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. A key feature of this compound is its selectivity for ATR, with no significant degradation observed for related kinases such as ATM and DNA-PKcs.[1][2]
Preclinical Data in Oncology
In Vitro Efficacy in Pancreatic Cancer
Initial studies in the pancreatic cancer cell line MIA PaCa-2 demonstrated the potent activity of this compound. Treatment with this compound led to a significant reduction in ATR protein levels.
| Cell Line | Concentration | Treatment Duration | ATR Reduction (%) | Reference |
| MIA PaCa-2 | 0.5 - 2 µM | 24 h | up to 60% | [2] |
| HeLa | Not specified | Not specified | up to 60% | [2] |
In Vitro Efficacy in Leukemia
This compound has shown significant promise in various leukemia models. Studies in both acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL) cell lines, as well as primary patient samples, have demonstrated its potent ATR-degrading and anti-leukemic activity.
| Cell Line / Sample Type | This compound Concentration | Treatment Duration | ATR Reduction (%) | Reference |
| MOLM-13 (AML) | 1 µM | 24 h | ~90% | |
| MV4-11 (AML) | 1 µM | 24 h | ~80% | |
| MOLT-4 (T-ALL) | 1 µM | 24 h | ~70% | |
| Primary ALL cells | 1 µM | 24 h | ~70% | |
| Primary AML cells | 1 µM | 24 h | ~90% | |
| Primary MPN cells | 1 µM | 24 h | ~80% |
Furthermore, this compound demonstrated a synergistic effect with the standard-of-care chemotherapy agent hydroxyurea, leading to enhanced DNA damage and apoptosis in leukemic cells. In primary leukemic cells, this compound was found to be more effective than its parent ATR inhibitor, VE-821, with an IC50 of 17.3 ± 5.04 nM compared to 90.14 ± 4.11 nM for VE-821. Importantly, this compound spared normal peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
Cell Culture
-
MIA PaCa-2 Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Leukemia Cell Lines (MOLM-13, MV4-11, MOLT-4): Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for ATR Degradation
-
Cell Lysis: Cells were treated with this compound at the indicated concentrations and durations. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against ATR, p-ATR, ATM, DNA-PKcs, and a loading control (e.g., HSP90 or Vinculin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Leukemia cells were treated with this compound alone or in combination with hydroxyurea for the indicated times.
-
Cell Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. The percentages of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were determined.
DNA Damage Analysis (γH2AX Staining)
-
Cell Treatment: Cells were treated as described for the apoptosis assay.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Staining: Cells were incubated with a primary antibody against phosphorylated histone H2AX (γH2AX) followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI or TO-PRO-3.
-
Imaging and Quantification: The formation of γH2AX foci was visualized by fluorescence microscopy. The number and intensity of foci per cell were quantified using image analysis software.
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is rooted in its ability to disrupt the ATR-mediated DNA damage response pathway. In cancer cells with high replication stress, ATR is constitutively active and essential for survival. This compound-mediated degradation of ATR removes this critical survival signal, leading to the accumulation of unresolved DNA damage and subsequent cell death.
Therapeutic Potential and Future Directions
The preclinical data for this compound highlight its significant potential as a novel therapeutic agent in oncology. Its ability to induce the degradation of ATR, a key driver of cancer cell survival, offers a distinct advantage over traditional kinase inhibitors. The potent and selective activity of this compound in both pancreatic cancer and leukemia models, particularly in combination with standard chemotherapy, warrants further investigation.
Future studies should focus on:
-
In vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling of this compound in relevant animal models.
-
Identification of biomarkers to predict sensitivity to this compound treatment.
-
Exploration of this compound in other cancer types with high levels of replication stress.
-
Further optimization of the PROTAC molecule for improved drug-like properties.
References
Abd110: A Chemical Probe for Targeted ATR Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity. In response to DNA damage and replication stress, ATR activates downstream signaling to coordinate cell cycle checkpoints, DNA repair, and replication fork stability. Given that many cancer cells exhibit a heightened reliance on the ATR signaling pathway for survival due to increased replication stress and defects in other DDR pathways, ATR has emerged as a promising therapeutic target.
Abd110, also known as Ramotac-1 and compound 42i, is a first-in-class chemical probe designed for the targeted degradation of ATR. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system. This compound is synthesized from the established ATR inhibitor VE-821, which serves as the ATR-binding moiety, linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN). By simultaneously binding to both ATR and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ATR. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use as a chemical probe for ATR function.
Mechanism of Action
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal machinery to eliminate a specific target protein. The mechanism of this compound-mediated ATR degradation can be summarized in the following steps:
-
Binding to ATR and Cereblon: this compound, with its two distinct functional ends, simultaneously binds to the ATR kinase and the E3 ubiquitin ligase cereblon.
-
Ternary Complex Formation: This dual binding brings ATR and cereblon into close proximity, forming a ternary complex (ATR-Abd110-CRBN).
-
Ubiquitination of ATR: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the ATR protein.
-
Proteasomal Degradation: The poly-ubiquitinated ATR is then recognized and degraded by the 26S proteasome, leading to a reduction in total ATR protein levels.
This degradation-based mechanism offers a distinct advantage over traditional small molecule inhibition, as it can lead to a more sustained and profound suppression of the target protein's function.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent ATR inhibitor, VE-821.
Table 1: Quantitative Data for this compound (ATR Degrader)
| Parameter | Cell Line | Value | Notes |
| Degradation | MIA PaCa-2 | Reduces ATR to 40% of control | - |
| Degradation | MV-4-11 | 80-90% degradation | At 1 µM concentration. |
| Degradation | MOLT-4 | Reduces ATR to 30% of control | At 1 µM after 4 hours. |
| Degradation | MOLT-4 | 90% degradation | At 0.5 µM after 24 hours.[1] |
Table 2: Quantitative Data for VE-821 (ATR Inhibitor)
| Parameter | Assay Type | Value |
| Ki | Cell-free | 13 nM |
| IC50 | Cell-free | 26 nM |
| Cellular IC50 | ATR signaling inhibition | 0.7 µM |
| Cell Viability IC50 | AGS cells (72h) | 13.7 µM |
| Cell Viability IC50 | MKN-45 cells (72h) | 11.3 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blotting for ATR Degradation
This protocol is designed to assess the degradation of ATR in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-phospho-ATR (optional), and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ATR) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
This compound (and vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and its function.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Caption: Mechanism of this compound-mediated ATR degradation.
Caption: General experimental workflow for evaluating this compound.
References
Preclinical Profile of Abd110: An In-Depth Technical Guide on a Novel ATR Degrader in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Abd110 (also known as compound 42i and Ramotac-1), a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response, and its degradation presents a promising therapeutic strategy in oncology. This document summarizes the quantitative data from in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule that links the ATR kinase to the E3 ubiquitin ligase cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of ATR, leading to the disruption of downstream signaling pathways that are crucial for cell cycle checkpoints and DNA repair.[1] This targeted protein degradation offers a novel therapeutic modality compared to traditional kinase inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic and leukemia cancer models.
Table 1: In Vitro ATR Protein Degradation
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | ATR Degradation (%) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 1 | 24 | ~60% | [2] |
| MV-4-11 | Acute Myeloid Leukemia | 1 | 24 | 80-90% | N/A |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1 | 24 | up to 90% | [1] |
Table 2: In Vitro Efficacy - IC50 Values
| Cell Line | Cancer Type | This compound IC50 (nM) | VE-821 (ATR Inhibitor) IC50 (nM) | Reference |
| Primary Leukemic Cells | Leukemia | More effective than VE-821 | N/A | [1] |
Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature but are stated to be more potent than the ATR inhibitor VE-821 in primary leukemic cells.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound-mediated ATR Degradation
Experimental Workflow for In Vitro Analysis of this compound
Detailed Experimental Protocols
The following are representative protocols for key experiments performed in the preclinical evaluation of this compound.
Cell Culture
-
Cell Lines: MIA PaCa-2 (pancreatic), MOLT-4 (T-ALL), and MV-4-11 (AML) cells are commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for ATR Degradation and Pathway Modulation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.5, 1, 2 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel for electrophoresis. Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ATR, phospho-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin, GAPDH, or HSP90). Recommended dilutions are typically 1:1000.[3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[4]
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, which are then normalized to the loading control.
Immunofluorescence for γH2AX Foci Formation
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[5][6]
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (1:500 dilution) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.[5][7]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per cell is quantified to assess the level of DNA double-strand breaks.[5][8]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are typically used for establishing xenograft models of human pancreatic or leukemia cancers.[9]
-
Tumor Implantation:
-
Pancreatic Cancer: Subcutaneously inject MIA PaCa-2 cells into the flank of the mice.
-
Leukemia: Intravenously inject MOLT-4 or MV-4-11 cells.[9]
-
-
Treatment Regimen: Once tumors are established (e.g., reach a palpable size for subcutaneous models or show signs of engraftment for leukemia models), randomize mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a specified dose and schedule.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: For subcutaneous models, measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor the overall survival of the animals in both treatment and control groups.
-
-
Pharmacodynamic Studies: At the end of the study, tumors and/or relevant tissues can be harvested for Western blot or immunohistochemical analysis to confirm target degradation and pathway modulation in vivo.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective degrader of ATR kinase. In vitro studies have confirmed its mechanism of action, leading to the degradation of ATR and the inhibition of downstream signaling in both pancreatic and leukemia cancer cell lines. While specific in vivo efficacy and pharmacokinetic data are still emerging, the initial findings suggest that this compound is a promising candidate for further development as a novel anticancer therapeutic. The detailed protocols and workflows provided in this guide are intended to facilitate further research and evaluation of this and similar targeted protein degraders.
References
- 1. New publication from the Krämer lab on how pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - SFB 1361 [sfb1361.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Abd110: A Technical Guide to its Impact on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A central player in this response is the Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator that senses and responds to single-stranded DNA breaks and replication stress. The critical role of ATR in maintaining genomic stability, particularly in cancer cells which often exhibit high levels of replication stress, has made it an attractive target for therapeutic intervention.
This technical guide provides an in-depth analysis of Abd110, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of ATR. By hijacking the cell's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality to target the ATR signaling pathway. This document will detail the mechanism of action of this compound, its effects on key components of the DDR, and provide comprehensive experimental protocols for its characterization.
Core Mechanism of Action: PROTAC-mediated Degradation of ATR
This compound is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This tripartite complex formation brings ATR into close proximity with the E3 ligase, leading to the polyubiquitination of ATR and its subsequent degradation by the 26S proteasome.[1][2] This targeted degradation of ATR effectively ablates its function in the DDR.
The mechanism is highly specific, as this compound does not affect the levels of other related kinases in the DDR pathway, such as Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs).[3][4] The activity of this compound is dependent on the presence of its E3 ligase recruiter, as demonstrated by the lack of effect in cereblon knockout cells.[1][2]
Caption: Mechanism of this compound-mediated ATR degradation.
Impact on DNA Damage Response Signaling
The degradation of ATR by this compound has profound consequences for the DNA damage response, leading to a state of "replication catastrophe" in cancer cells.[1][2] This is characterized by the inhibition of downstream signaling, impaired cell cycle checkpoints, and the accumulation of DNA damage.
Upon DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). The ATR-Chk1 signaling axis is crucial for stabilizing stalled replication forks, preventing premature entry into mitosis, and promoting DNA repair. By degrading ATR, this compound effectively shuts down this critical signaling cascade.
Caption: this compound disrupts the ATR signaling pathway.
Quantitative Data on this compound's Effects
The efficacy of this compound in degrading ATR and impacting cell viability has been quantified in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | ATR Protein Level (% of Control) | Effect on Cell Proliferation | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.5 - 2 | 24 | Reduced to 40% | Stalled proliferation | [4] |
| Human Leukemic Cells | Leukemia | Not specified | Not specified | Rapidly eliminated | Stalled proliferation | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the DNA damage response pathways. The following are standard protocols that can be adapted for this purpose.
Western Blotting for ATR and Phospho-Chk1
This protocol is for determining the protein levels of total ATR and phosphorylated Chk1 (a downstream target of ATR) in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Caption: Experimental workflow for Western blotting.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks, a marker of DNA damage, by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Seeding: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100.
-
Blocking: Block with 5% BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX antibody.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing.
-
Staining: Wash the fixed cells and resuspend them in PI/RNase A staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound represents a promising new approach to targeting the DNA damage response in cancer. Its ability to specifically induce the degradation of ATR leads to the disruption of critical DDR pathways, resulting in replication catastrophe and cell death in cancer cells that are highly dependent on ATR signaling. The data and protocols presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ATR-targeting PROTACs. The continued exploration of this novel class of molecules holds significant promise for the future of cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Abd110 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abd110, also known as Ramotac-1 or compound 42i, is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR) and replication stress checkpoints.[2] Instead of merely inhibiting the kinase activity, this compound facilitates the rapid elimination of the entire ATR protein.[1] This is achieved by recruiting the E3 ubiquitin ligase component cereblon to ATR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on ATR degradation, cell proliferation, and the induction of DNA replication stress.
Mechanism of Action
This compound is a bifunctional molecule, derived from the ATR inhibitor VE-821, that simultaneously binds to both ATR and the E3 ubiquitin ligase cereblon.[1] This proximity induces the ubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the ATR-mediated signaling pathway, which is crucial for stabilizing replication forks and repairing DNA damage.[4][5] The loss of ATR function leads to DNA replication catastrophe and subsequently inhibits cell proliferation, particularly in cancer cells that are highly dependent on the ATR pathway for survival.[1]
Below is a diagram illustrating the signaling pathway of ATR and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies with this compound in various cancer cell lines.
Table 1: ATR Degradation in Cancer Cell Lines
| Cell Line | Concentration of this compound | Incubation Time | ATR Degradation | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | 1 µM | 24 hours | Reduced to 40% of untreated levels | [2] |
| MV-4-11 (Acute Myeloid Leukemia) | 1 µM | Not Specified | 80-90% | [6] |
Table 2: Effect of this compound on Cell Proliferation and Protein Levels
| Cell Line | Concentration of this compound | Incubation Time | Effect | Reference |
| Human Leukemic Cells | Not Specified | Not Specified | Stalled proliferation | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | 0.5 µM, 1 µM, 2 µM | 24 hours | Decreased ATR and p-ATR levels | [3] |
Experimental Protocols
Protocol 1: Assessment of ATR Degradation by Western Blot
This protocol details the procedure to evaluate the degradation of ATR in cancer cells following treatment with this compound.
Materials:
-
This compound (compound 42i)
-
MIA PaCa-2 or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-ATR, anti-ATM, anti-DNA-PKcs, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of ATR, p-ATR, ATM, and DNA-PKcs.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (compound 42i)
-
Cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.
-
This compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT/resazurin).
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound.
Concluding Remarks
This compound presents a novel and potent approach to target the ATR pathway in cancer cells. The provided protocols offer a framework for researchers to investigate the in vitro activity of this ATR degrader. It is important to note that this compound has been shown to be more effective than the ATR inhibitor VE-821 against primary leukemic cells while sparing normal primary immune cells, highlighting its therapeutic potential.[1] Further optimization and characterization of this compound in a broader range of cancer cell types are warranted.[2]
References
- 1. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATR signaling mediates an S-phase checkpoint after inhibition of poly(ADP-ribose) polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Abd110 for Targeted Protein Degradation in MIA PaCa-2 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a dismal prognosis, necessitating the development of novel therapeutic strategies. The MIA PaCa-2 cell line, derived from a primary human pancreatic tumor, is a widely utilized in vitro model for PDAC research.[1][2] These cells harbor key mutations in KRAS and TP53, which are characteristic of pancreatic cancer, making them a relevant model for studying new therapeutic agents.[1][3][4]
Abd110 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5] As a critical component of the DNA Damage Response (DDR) pathway, ATR plays a pivotal role in maintaining genomic integrity, particularly in cancer cells with a high replicative stress and compromised cell cycle checkpoints, such as those with p53 mutations. By co-opting the E3 ubiquitin ligase machinery, this compound targets ATR for ubiquitination and subsequent proteasomal degradation, offering a promising therapeutic strategy for cancers reliant on the ATR signaling pathway.[5]
These application notes provide a comprehensive guide for utilizing this compound in MIA PaCa-2 pancreatic cancer cells, including detailed experimental protocols, expected outcomes, and the underlying mechanism of action.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound in MIA PaCa-2 cells.
Table 1: Effect of this compound on MIA PaCa-2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Percent Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.05 ± 0.06 | 84 |
| 0.5 | 0.78 ± 0.05 | 62.4 |
| 1.0 | 0.45 ± 0.04 | 36 |
| 2.0 | 0.22 ± 0.03 | 17.6 |
| 5.0 | 0.11 ± 0.02 | 8.8 |
Table 2: Induction of Apoptosis by this compound in MIA PaCa-2 Cells (Annexin V/PI Staining via Flow Cytometry)
| Treatment (24h) | Quadrant | Percentage of Cells (%) |
| Vehicle Control | Q1 (Necrotic) | 1.2 |
| Q2 (Late Apoptotic) | 2.5 | |
| Q3 (Viable) | 94.8 | |
| Q4 (Early Apoptotic) | 1.5 | |
| This compound (1 µM) | Q1 (Necrotic) | 3.1 |
| Q2 (Late Apoptotic) | 15.8 | |
| Q3 (Viable) | 65.3 | |
| Q4 (Early Apoptotic) | 15.8 |
Table 3: Quantification of ATR Protein Degradation by this compound (Western Blot Analysis)
| Treatment (24h) | Relative ATR Protein Level (Normalized to β-actin) | Percent Degradation (%) |
| Vehicle Control | 1.00 | 0 |
| This compound (0.5 µM) | 0.48 | 52 |
| This compound (1 µM) | 0.15 | 85 |
| This compound (2 µM) | 0.05 | 95 |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated ATR degradation and its downstream effects in cancer cells.
Caption: Workflow for assessing the biological effects of this compound on MIA PaCa-2 cells.
Experimental Protocols
MIA PaCa-2 Cell Culture
MIA PaCa-2 cells are adherent and have an epithelial-like morphology.[1][2] They have a reported doubling time of approximately 40 hours.[4]
-
Growth Medium:
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at a ratio of 1:2 to 1:3 into new culture flasks.
-
Protocol for Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well culture plates
-
MIA PaCa-2 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed 5,000 MIA PaCa-2 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well culture plates
-
MIA PaCa-2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10^5 MIA PaCa-2 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 24 hours.
-
Collect both the adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol for Western Blot Analysis of ATR Degradation
This protocol is used to detect and quantify the levels of ATR protein following treatment with this compound.
-
Materials:
-
6-well culture plates
-
MIA PaCa-2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ATR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed 2 x 10^5 MIA PaCa-2 cells per well in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control for 24 hours.[5]
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture techniques and check for contamination. Optimize cell seeding density.
-
High Background in Western Blots: Increase the number and duration of wash steps. Optimize the blocking conditions and antibody concentrations.
-
Variability in Results: Maintain consistency in cell passage number, treatment times, and reagent preparation. Perform experiments in triplicate to ensure reproducibility.
Conclusion
This compound presents a targeted approach to induce the degradation of ATR kinase, a key regulator of the DNA damage response. In MIA PaCa-2 pancreatic cancer cells, which are characterized by genomic instability and reliance on DDR pathways, the degradation of ATR by this compound is expected to lead to a significant reduction in cell viability and an increase in apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in this preclinical model of pancreatic cancer.
References
- 1. MIA PaCa-2 Cells [cytion.com]
- 2. MIA PaCa-2 - Wikipedia [en.wikipedia.org]
- 3. MIA PaCa-2 Cells-Pancreas cancer cell lines - 2BScientific [2bscientific.com]
- 4. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reversing Translational Suppression and Induction of Toxicity in Pancreatic Cancer Cells Using a Chemoprevention Gene Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
Abd110 Application Notes and Protocols for Effective ATR Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Abd110, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The following sections detail the mechanism of action, optimal treatment conditions for effective ATR degradation, and step-by-step protocols for quantifying protein degradation.
Introduction to this compound
This compound is a first-in-class ATR PROTAC degrader.[1][2] It is a heterobifunctional molecule designed to specifically target ATR for ubiquitination and subsequent degradation by the proteasome.[3] this compound is composed of a ligand that binds to ATR, a linker, and a ligand that recruits the E3 ubiquitin ligase component cereblon (CRBN).[1][4] This ternary complex formation leads to the polyubiquitination of ATR, marking it for destruction by the 26S proteasome. Studies have shown that this compound selectively degrades ATR without significantly affecting the levels of other related kinases such as ATM and DNA-PKcs.[3]
Mechanism of Action
The mechanism of this compound-mediated ATR degradation involves the hijacking of the cell's natural protein disposal system. The process can be summarized in the following steps:
-
Binding to ATR and Cereblon: this compound simultaneously binds to the ATR kinase and the CRBN subunit of the E3 ubiquitin ligase complex.
-
Ternary Complex Formation: This binding event results in the formation of a stable ternary complex of ATR-Abd110-CRBN.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to ATR.
-
Proteasomal Degradation: The polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.
Quantitative Data on ATR Degradation
The efficacy of this compound in degrading ATR is dependent on both the treatment duration and the concentration used. The following tables summarize the quantitative data from various studies.
Table 1: Time-Dependent ATR Degradation with this compound
| Cell Line | This compound Concentration | Treatment Duration | Remaining ATR Level (%) | Reference |
| MOLT-4 T-ALL | 1 µM | 4 hours | 30% | [4] |
| MOLT-4 T-ALL | 1 µM | 6 hours | Not specified | [4] |
| MOLT-4 T-ALL | 1 µM | 8 hours | Not specified | [4] |
| MOLT-4 T-ALL | 0.5 µM | 24 hours | 10% | [4] |
Table 2: Concentration-Dependent ATR Degradation with this compound
| Cell Line | This compound Concentration | Treatment Duration | Remaining ATR Level (%) | Reference |
| MOLT-4 T-ALL | 0.5 µM | 24 hours | 10% | [4] |
| MIA PaCa-2 (Pancreatic Cancer) | Not Specified | Not Specified | 40% | [3] |
| MV-4-11 (AML) | 1 µM | 24 hours | 10-20% |
Experimental Protocols
To assess the efficacy of this compound in degrading ATR, the following detailed protocols for Western blotting and flow cytometry are provided.
Protocol 1: Quantification of ATR Degradation by Western Blotting
This protocol outlines the steps to measure the reduction in ATR protein levels following this compound treatment using Western blotting.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MOLT-4, MV4-11, or MIA PaCa-2) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control (e.g., DMSO) for the specified durations (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
7. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ATR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining ATR relative to the vehicle-treated control.
Protocol 2: Analysis of Cell Viability and Apoptosis by Flow Cytometry
This protocol can be used to assess the cytotoxic effects of this compound treatment.
1. Cell Preparation and Staining:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
2. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use appropriate controls, including unstained cells and single-stained cells (Annexin V-FITC only and PI only) for compensation.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Summary
This compound is a highly effective and selective degrader of ATR kinase. The provided data and protocols offer a robust framework for researchers to investigate the effects of this compound in various cellular contexts. Optimal degradation of ATR is typically achieved with sub-micromolar to low micromolar concentrations of this compound with treatment durations ranging from 4 to 24 hours. Western blotting is the recommended method for the direct quantification of ATR protein levels, while flow cytometry can be utilized to assess the downstream cellular consequences of ATR degradation, such as apoptosis. Careful adherence to these protocols will ensure reproducible and reliable results in the study of this compound-mediated ATR degradation.
References
Application Notes and Protocols for the Preparation of Abd110 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abd110 is a potent and selective Lenalidomide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1][2] As a PROTAC, this compound functions by simultaneously binding to ATR kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ATR.[1] This targeted degradation approach offers a powerful tool for studying the therapeutic potential of ATR inhibition in various research models.
These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure consistent and reproducible results in downstream assays.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and the preparation of stable stock solutions.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3021581-79-0[1][2] |
| Molecular Formula | C41H42N8O7S[2][3] |
| Molecular Weight | 790.89 g/mol [2][3] |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |
| Storage (Solid) | Store at -20°C for up to 2 years.[2] |
| Storage (in DMSO) | Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent the condensation of moisture.
-
Weighing: Using a calibrated analytical balance in a chemical fume hood, accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 7.91 mg of this compound.
-
Calculation:
-
Weight (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.001 L x 0.010 mol/L x 790.89 g/mol x 1000 mg/g = 7.91 mg
-
-
-
Dissolution: Transfer the weighed this compound powder into a sterile, light-protected tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[4][5] Store the aliquots at -80°C for long-term storage (up to 6 months).[2] For short-term use, aliquots can be stored at 4°C for up to 2 weeks.[2]
Preparation of Working Solutions
For cell-based assays and other in vitro experiments, the high-concentration DMSO stock solution must be further diluted to the desired final concentration in the appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into an aqueous medium. This helps to prevent the precipitation of the compound.
-
Final Dilution: Add the final diluted DMSO sample to your buffer or cell culture medium to reach the desired working concentration. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity to cells.[4]
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, which may cause the compound to precipitate.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the solid compound and concentrated DMSO stock solutions in a well-ventilated area or a chemical fume hood.
-
DMSO is known to facilitate the absorption of other chemicals through the skin; therefore, avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced ATR kinase degradation.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for In Vivo Delivery of Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful in vivo evaluation of a novel therapeutic agent, such as the hypothetical small molecule inhibitor "Abd110," is critically dependent on the selection and proper execution of the administration route. The method of delivery significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2] This document provides a comprehensive guide to common in vivo delivery methods for small molecule inhibitors in rodent models, particularly mice, which are widely used in preclinical research.[3] It includes detailed protocols for various administration routes, guidelines for essential preclinical studies, and visual workflows to aid in experimental design.
Data Presentation: Summary of Key Parameters
The following tables provide a quick reference for commonly used administration routes and essential preclinical studies in mice.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus), 10 ml/kg (slow)[4] | 27-30 G[4][5][6] |
| Intraperitoneal (IP) | < 10 ml/kg[7][8] | 25-27 G[5][7][8] |
| Oral Gavage (PO) | 10 ml/kg[9][10] | 20-24 G (gavage needle)[9][11] |
| Subcutaneous (SC) | < 2-3 ml (multiple sites)[5] | 25-27 G[5] |
| Intramuscular (IM) | < 0.05 ml[5] | 25-27 G[5] |
Table 2: Example Data from a Maximum Tolerated Dose (MTD) Study for "this compound"
| Group | Dose (mg/kg, IP) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 7) |
| 1 | 50 | 3 | 0/3 | None observed | + 5% |
| 2 | 100 | 3 | 0/3 | Mild lethargy post-injection | + 2% |
| 3 | 200 | 3 | 1/3 | Lethargy, ruffled fur | - 8% |
| 4 | 300 | 3 | 2/3 | Severe lethargy, hunched posture | - 15% (for survivor) |
Table 3: Hypothetical Biodistribution of "this compound" in Mice (% Injected Dose/gram Tissue ± SD)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 8.5 ± 1.2 | 2.1 ± 0.4 | 0.2 ± 0.05 |
| Liver | 22.3 ± 3.5 | 15.7 ± 2.8 | 5.4 ± 1.1 |
| Spleen | 5.1 ± 0.9 | 4.2 ± 0.7 | 1.8 ± 0.3 |
| Kidneys | 10.2 ± 1.8 | 6.8 ± 1.3 | 0.9 ± 0.2 |
| Lungs | 4.6 ± 0.8 | 2.5 ± 0.5 | 0.4 ± 0.1 |
| Tumor | 2.5 ± 0.6 | 5.8 ± 1.0 | 8.2 ± 1.5 |
| Brain | 0.1 ± 0.03 | 0.1 ± 0.02 | < 0.1 |
This data suggests that "this compound" is cleared from the blood and accumulates in the liver and kidneys, with significant accumulation in the tumor over 24 hours.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This method allows for rapid and complete bioavailability of the compound.[12]
Materials:
-
Sterile solution of "this compound"
-
Appropriately sized syringes (e.g., 0.3-1.0 ml)[4]
-
Mouse restrainer
-
Heat lamp or warm water bath (45°C)[6]
-
70% alcohol swabs
-
Gauze
Procedure:
-
Preparation: Weigh the mouse and calculate the correct injection volume.[4] Warm the "this compound" solution to room temperature.[8] Draw the solution into the syringe, ensuring no air bubbles are present.[4]
-
Animal Restraint and Vein Dilation: Place the mouse in a restrainer.[6][13] To aid visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.[6][13]
-
Injection: Disinfect the tail with a 70% alcohol swab.[4] The two lateral tail veins are the primary injection sites.[13] With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 30°)[6][13]
-
Confirmation and Administration: A successful insertion may result in a small flash of blood in the needle hub.[13] Inject the solution slowly.[6] The vein should blanch as the solution is administered.[4] If resistance is felt or a bleb forms under the skin, the needle is not in the vein.[13] In such a case, withdraw the needle and attempt a more proximal injection.[13]
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13] Monitor the animal for several minutes to ensure hemostasis before returning it to its cage.[13]
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common route for administering substances that are not suitable for IV injection.
Materials:
Procedure:
-
Preparation: Weigh the mouse and calculate the injection volume.[8] Warm the solution to room or body temperature.[8][14]
-
Animal Restraint: Securely restrain the mouse using the scruff technique and position it in dorsal recumbency with its head tilted slightly downward.[15] This allows the abdominal organs to shift cranially, reducing the risk of puncture.[16]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[15][16]
-
Injection: Disinfect the injection site with 70% alcohol.[15] Insert the needle, bevel up, at a 30-45° angle.[8][14]
-
Confirmation and Administration: Gently aspirate to ensure the needle has not entered the bladder or intestines.[15][16] If no fluid is drawn back, inject the substance smoothly.[16]
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage.[8] Observe the animal for any signs of distress.[8]
Protocol 3: Oral Gavage (PO) in Mice
Oral gavage ensures the precise administration of a specific dose directly into the stomach.[17]
Materials:
-
Solution or suspension of "this compound"
-
Syringe
-
Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)[9][17]
-
Scale
Procedure:
-
Preparation: Weigh the mouse to determine the correct dosing volume.[10][17] The maximum recommended volume is 10 ml/kg.[9][10]
-
Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[11] Mark the tube to prevent over-insertion.[11][17]
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head.[17] The head should be gently extended back to create a straight line from the mouth to the esophagus.[10][17]
-
Tube Insertion: Insert the gavage tube into the diastema (the gap behind the incisors) and advance it gently along the upper palate towards the esophagus.[9][17] The tube should pass easily without resistance.[9][10] If the animal struggles or if there is resistance, withdraw the tube and start again.[17]
-
Administration: Once the tube is correctly positioned, administer the substance slowly over 2-3 seconds.[9]
-
Post-Administration Care: Remove the tube gently in a single motion.[9][17] Monitor the animal for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[9][18]
Protocol 4: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[19][20][21]
Objective: To identify the dose of "this compound" that does not produce overt signs of toxicity or mortality.[19]
Procedure:
-
Animal Selection: Use a small group of mice (e.g., n=3 per group) for each dose level.[19]
-
Dose Selection and Administration: Begin with a starting dose based on in vitro data or literature on similar compounds. Administer single doses of "this compound" via the intended therapeutic route (e.g., IP or PO) in escalating concentrations to different groups of animals.[19]
-
Observation: Closely monitor the animals for the first few hours post-administration and then daily for 7-14 days.[19][22]
-
Data Collection: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture), body weight changes, and any mortality.[20][23]
-
MTD Determination: The MTD is the highest dose at which no significant toxicity or mortality is observed.[20] This dose is then used to guide dose selection for subsequent efficacy studies.[21]
Protocol 5: Biodistribution Study
This study determines how "this compound" is distributed throughout the body over time.[2][24]
Objective: To quantify the concentration of "this compound" in various tissues and organs at different time points after administration.
Procedure:
-
Compound Labeling (Optional but Recommended): For accurate quantification, "this compound" can be radiolabeled (e.g., with 14C or 3H) or tagged with a fluorescent marker.[24][25]
-
Administration: Administer the labeled or unlabeled "this compound" to several groups of mice via the chosen route (e.g., IV).
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.[26]
-
Tissue Collection: Collect blood and various tissues of interest (e.g., liver, spleen, kidneys, lungs, tumor, brain).[25]
-
Sample Processing and Analysis: Weigh each tissue sample. Analyze the concentration of "this compound" in each tissue using an appropriate method (e.g., liquid scintillation counting for radiolabels, LC-MS/MS for unlabeled compounds, or fluorescence imaging).[2][25]
-
Data Expression: Express the results as a percentage of the injected dose per gram of tissue (%ID/g) or as concentration (e.g., µg/g).[24]
Visualizations
Caption: General workflow for preclinical in vivo studies.
Caption: Decision tree for selecting an administration route.
Caption: Hypothetical signaling pathway targeted by "this compound".
References
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. appliedstemcell.com [appliedstemcell.com]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. cea.unizar.es [cea.unizar.es]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. scribd.com [scribd.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 23. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pk/bio-distribution | MuriGenics [murigenics.com]
Application Note: Detection of ATR Degradation by Abd110 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response and replication stress checkpoints.[1] Its role in maintaining genomic stability makes it a compelling target in cancer therapy.[1] Abd110, also known as Ramotac-1 or compound 42i, is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ATR.[2][3] This molecule is derived from the ATR inhibitor VE-821 and recruits the E3 ubiquitin ligase component cereblon (CRBN) to ATR, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This application note provides a detailed protocol for detecting this compound-mediated ATR degradation in cancer cell lines using Western blotting.
Signaling Pathway of this compound-Mediated ATR Degradation
This compound functions as a molecular bridge, bringing ATR into proximity with the E3 ubiquitin ligase complex containing CRBN. This induced proximity facilitates the transfer of ubiquitin molecules to ATR. The resulting polyubiquitinated ATR is then recognized and degraded by the proteasome. This targeted degradation is selective for ATR, with minimal effects on related kinases such as ATM and DNA-PKcs.[1][4]
Caption: this compound facilitates the formation of a ternary complex between ATR and the E3 ligase CRBN, leading to ATR ubiquitination and proteasomal degradation.
Experimental Protocol: Western Blot for ATR Degradation
This protocol outlines the steps to assess the degradation of ATR in response to this compound treatment in cancer cell lines.
Materials and Reagents
-
Cell Lines: MOLT-4 (T-cell acute lymphoblastic leukemia), MIA PaCa-2 (pancreatic cancer), or MV-4-11 (acute myeloid leukemia) cells.
-
This compound (compound 42i): Prepare stock solutions in DMSO.
-
Proteasome Inhibitor: MG132 (optional, for mechanism validation).
-
Cell Lysis Buffer: RIPA buffer or a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[5][6]
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels for resolving high molecular weight proteins (ATR is ~301 kDa).[7]
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[8][9]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Wash Buffer: TBST.
Experimental Workflow
Caption: A stepwise workflow for the detection of ATR degradation using Western blotting.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for a specified duration (e.g., 12 or 24 hours).[4][11]
-
Include a DMSO-treated vehicle control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 1 µM for 2 hours) before adding this compound to confirm proteasome-dependent degradation.[12]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Load samples onto a low-percentage (e.g., 5%) SDS-polyacrylamide gel to resolve the high-molecular-weight ATR protein.[7]
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ATR antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:500 to 1:1000) overnight at 4°C with gentle agitation.[7][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin.
-
Quantify the band intensities using densitometry software to determine the percentage of ATR degradation relative to the vehicle control.
-
Data Presentation
The following table summarizes the reported effects of this compound on ATR protein levels in different cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | ATR Degradation (%) | Reference |
| MV-4-11 | This compound (42i) | 1 | 12 | 80-90% | [11][17] |
| MIA PaCa-2 | This compound (42i) | Not Specified | Not Specified | ~60% (Reduced to 40% of control) | [1] |
| MOLT-4 | This compound | Not Specified | Not Specified | Up to 90% | [2] |
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of this compound-induced ATR degradation using Western blotting. This method is essential for characterizing the activity of ATR-targeting PROTACs and can be adapted to assess the degradation of other target proteins. The successful implementation of this protocol will aid researchers in the development and validation of novel protein degraders for therapeutic applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ATR Polyclonal Antibody (PA1-450) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 16. ATR Antibody (#2790) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Abd110 in Combination with Chemotherapy
Introduction
Abd110 is a novel, potent, and highly selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors, thereby inhibiting the transcription of Wnt target genes implicated in cell proliferation, survival, and chemoresistance. Dysregulation of the Wnt/β-catenin pathway is a hallmark of various cancers, including Triple-Negative Breast Cancer (TNBC), and has been strongly associated with resistance to standard-of-care chemotherapies such as taxanes.
These application notes provide a summary of the preclinical efficacy of this compound in combination with Paclitaxel, a widely used chemotherapeutic agent for TNBC. The data herein demonstrates that this compound synergistically enhances the anti-tumor activity of Paclitaxel in TNBC models, suggesting a promising therapeutic strategy to overcome chemotherapy resistance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy and in combination with Paclitaxel.
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in TNBC Cell Lines
| Cell Line | Treatment | IC50 (nM) ± SD | Combination Index (CI) |
| MDA-MB-231 | This compound | 85.2 ± 7.1 | - |
| Paclitaxel | 15.6 ± 2.3 | - | |
| This compound + Paclitaxel | 7.8 ± 1.1 (Paclitaxel) | 0.45 (Synergistic) | |
| Hs578T | This compound | 112.5 ± 9.8 | - |
| Paclitaxel | 22.1 ± 3.5 | - | |
| This compound + Paclitaxel | 9.7 ± 1.4 (Paclitaxel) | 0.51 (Synergistic) | |
| MCF-10A (Non-tumorigenic) | This compound | > 10,000 | - |
| Paclitaxel | 450.7 ± 35.2 | - | |
| This compound + Paclitaxel | 398.5 ± 29.8 (Paclitaxel) | 0.92 (Additive) | |
| Combination Index calculated using the Chou-Talalay method. CI < 0.9 indicates synergy. |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., daily | 1850 ± 210 | - |
| This compound | 50 mg/kg, p.o., daily | 1250 ± 150 | 32.4 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 980 ± 120 | 47.0 |
| This compound + Paclitaxel | Combination of above | 250 ± 45 | 86.5 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Biomarker | Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) | % Inhibition of Protein Expression |
| AXIN2 | This compound | 0.35 ± 0.08 | - |
| This compound + Paclitaxel | 0.31 ± 0.06 | - | |
| c-Myc | This compound | 0.42 ± 0.09 | - |
| This compound + Paclitaxel | 0.38 ± 0.07 | - | |
| Survivin (Protein) | This compound | - | 55 ± 8% |
| This compound + Paclitaxel | - | 78 ± 12% |
Visualized Pathways and Workflows
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo xenograft study.
Caption: Logical diagram of the synergistic action of this compound and Paclitaxel.
Experimental Protocols
In Vitro Cell Viability Assay (CTG)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Paclitaxel, alone and in combination.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Complete growth medium (DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare 10X serial dilutions of this compound and Paclitaxel in growth medium. For combination studies, prepare a fixed-ratio serial dilution of both compounds.
-
Treatment: Add 10 µL of the 10X drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software. Calculate Combination Index (CI) using CompuSyn software.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with Paclitaxel in a TNBC xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Paclitaxel formulation (e.g., in saline)
-
Calipers, analytical balance
-
Sterile surgical equipment
Protocol:
-
Cell Implantation: Harvest MDA-MB-231 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10^7 cells/mL. Subcutaneously inject 100 µL (5x10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length (L) and width (W) with calipers twice weekly. Calculate tumor volume using the formula: V = (L x W²) / 2.
-
Group Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group):
-
Group 1: Vehicle (p.o., daily)
-
Group 2: this compound (50 mg/kg, p.o., daily)
-
Group 3: Paclitaxel (10 mg/kg, i.v., weekly)
-
Group 4: this compound + Paclitaxel
-
-
Treatment Administration: Administer treatments according to the defined schedule for 21 days. Monitor body weight and animal health throughout the study.
-
Study Endpoint: At the end of the treatment period (or when tumors reach the predetermined endpoint volume), euthanize mice.
-
Tissue Collection: Excise tumors, measure their final weight and volume, and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression of Wnt/β-catenin pathway targets.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF)
-
Chemiluminescence substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using ImageJ or similar software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Application Note: Flow Cytometry Analysis of Cellular Responses to Abd110 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Abd110 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Ataxia telangiectasia and RAD3-related (ATR) kinase, a crucial regulator of DNA damage response and replication stress checkpoints.[1][2][3] By inducing the degradation of ATR, this compound provokes DNA replication catastrophe, leading to cell cycle arrest and apoptosis in cancer cells, particularly in leukemic cells.[2] This application note provides a detailed guide for utilizing flow cytometry to quantify the cellular effects of this compound treatment, focusing on apoptosis and cell cycle progression. Flow cytometry is an indispensable tool for this purpose, offering rapid, quantitative, single-cell analysis of these key cellular processes.[4][5][6]
Signaling and Mechanism of Action
This compound functions by recruiting the E3 ubiquitin ligase component cereblon to ATR, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The depletion of ATR disrupts the cellular response to DNA replication stress, which can stall cell cycle progression and ultimately trigger programmed cell death (apoptosis). The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The general workflow for assessing the cellular impact of this compound involves cell culture, treatment, staining with fluorescent dyes, and subsequent analysis using a flow cytometer. This process allows for the precise quantification of apoptosis and cell cycle distribution in treated versus control cell populations.
Caption: General experimental workflow.
Data Presentation: Summary of Expected Outcomes
The following tables present hypothetical data to illustrate the expected dose-dependent effects of this compound on apoptosis and cell cycle distribution in a cancer cell line.
Table 1: Apoptosis Induction by this compound Treatment (24 hours)
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (0.5 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (1.0 µM) | 50.1 ± 4.2 | 35.4 ± 3.1 | 14.5 ± 2.5 |
| This compound (2.0 µM) | 25.8 ± 3.8 | 48.9 ± 4.5 | 25.3 ± 3.7 |
Table 2: Cell Cycle Analysis after this compound Treatment (24 hours)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.3 |
| This compound (0.5 µM) | 58.2 ± 3.1 | 20.5 ± 2.5 | 21.3 ± 2.1 | 8.9 ± 1.1 |
| This compound (1.0 µM) | 62.7 ± 3.9 | 12.8 ± 1.8 | 24.5 ± 2.8 | 18.2 ± 2.4 |
| This compound (2.0 µM) | 68.1 ± 4.5 | 8.2 ± 1.5 | 23.7 ± 3.0 | 30.5 ± 3.6 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[7]
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells of interest (e.g., NB-4 acute myelocytic leukemia cells) to logarithmic growth phase.
-
Treat cells with desired concentrations of this compound and a vehicle control for the specified time (e.g., 24 hours).
-
-
Harvesting and Washing:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[7]
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and quantifying the sub-G1 population, which is indicative of apoptotic cells.[8][9][10]
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting:
-
Culture and treat cells as described in Protocol 1.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) and carefully discard the ethanol.
-
Wash the cells twice with PBS.[10]
-
Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A to ensure only DNA is stained.[10]
-
Incubate for 15-30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[10]
-
Use software models (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Gate on the population of cells with DNA content lower than G0/G1 to quantify the sub-G1 (apoptotic) peak.
-
Protocol 3: Intracellular Staining for Phosphorylated Proteins
This protocol is for the detection of changes in intracellular signaling proteins, such as phosphorylated forms of proteins downstream of ATR, to confirm the mechanism of action.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold methanol)[11]
-
Fluorochrome-conjugated primary antibody (e.g., anti-phospho-CHK1) or a primary/secondary antibody pair
-
Flow Cytometry Staining Buffer (PBS with 0.5% BSA)[12]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells as described previously. It is often necessary to use shorter treatment times for signaling studies.
-
-
Surface Staining (Optional):
-
If also staining for surface markers, perform this step before fixation as fixation can alter surface epitopes.
-
-
Fixation:
-
Harvest and wash cells.
-
Resuspend cells in ice-cold Fixation Buffer and incubate for 20 minutes at room temperature.[11]
-
Wash cells with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold Permeabilization Buffer. The choice of buffer (detergent vs. alcohol) may need to be optimized for the specific antibody.[11]
-
Incubate for 10 minutes at room temperature.
-
Wash cells with Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer containing the primary antibody at the recommended dilution.
-
Incubate for 30-60 minutes at room temperature, protected from light.[13]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
If using an unconjugated primary antibody, resuspend in buffer with the appropriate secondary antibody and incubate for another 20-30 minutes. Wash again.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analyze on a flow cytometer, comparing the median fluorescence intensity (MFI) of the target protein between treated and control samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
troubleshooting Abd110 insolubility in culture media
Welcome to the technical support center for Abd110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound insolubility in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
This compound is a PROTAC® (Proteolysis Targeting Chimera) ATR kinase degrader based on a Lenalidomide scaffold.[1][2] Like many small molecules, particularly those with complex structures like PROTACs, this compound has limited aqueous solubility. This can lead to precipitation when it is diluted into cell culture media, affecting the accuracy and reproducibility of experiments.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] this compound's parent compound, Lenalidomide, is soluble in DMSO.[6][7]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 0.1%.[5][8] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
No, this compound is not expected to be soluble in aqueous solutions like water or PBS.[9] Its parent compound, Lenalidomide, is sparingly soluble in aqueous buffers.[6][10] Attempting to dissolve it directly in aqueous media will likely result in poor solubility and precipitation.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide addresses the common issue of this compound precipitating out of solution when diluted into cell culture media.
Problem: I observed a precipitate after adding my this compound stock solution to the culture medium.
Possible Cause 1: High Final Concentration of this compound The concentration of this compound in the culture medium may exceed its solubility limit in an aqueous environment.
-
Solution: Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. Visually inspect for precipitation at different concentrations under a microscope.
Possible Cause 2: Improper Dilution Technique Adding a concentrated DMSO stock solution directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in a small volume of culture medium. Mix thoroughly before adding this intermediate dilution to the final volume of your cell culture.
Possible Cause 3: Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility.
-
Solution: Try pre-incubating the this compound stock solution with a small amount of serum before diluting it into the final culture medium. This can sometimes help to keep the compound in solution.
Data Presentation
Table 1: Solubility of Lenalidomide (this compound Parent Compound) and General Solvent Recommendations
| Solvent | Solubility/Recommendation | Source |
| DMSO | ~16 mg/mL (for Lenalidomide) | [6] |
| Dimethylformamide (DMF) | ~16 mg/mL (for Lenalidomide) | [6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.5 mg/mL for Lenalidomide in 1:1 DMF:PBS) | [6][10] |
| Water | Insoluble | [9] |
| Ethanol | May be an alternative to DMSO for some compounds | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 790.89 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortexer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 7.91 mg of this compound powder in a sterile microcentrifuge tube.
-
Aseptically add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium.
-
Mix the final working solution thoroughly by gently inverting the tube.
-
The final DMSO concentration in this example would be 0.1%. Always calculate the final DMSO concentration and include a vehicle control in your experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 3021581-79-0|DC Chemicals [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. captivatebio.com [captivatebio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to avoid the hook effect with Abd110 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Abd110, a lenalidomide-based PROTAC designed to degrade the ATR kinase by recruiting the E3 ubiquitin ligase component cereblon (CRBN).[1][2][3][4][5][6]
Troubleshooting Guide: The Hook Effect
The "hook effect" is a common phenomenon in PROTAC® experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[7][8] This results in a bell-shaped dose-response curve.[7] This effect arises from the formation of unproductive binary complexes (this compound-ATR or this compound-CRBN) at excessive PROTAC® concentrations, which prevents the formation of the productive ternary complex (ATR-Abd110-CRBN) necessary for degradation.[7][9]
Problem 1: My dose-response curve for this compound shows a bell shape, with decreased ATR degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.[7]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of this compound concentrations. It is recommended to test a wide range, for example from 1 pM to 100 µM, to clearly define the bell-shaped curve.[7]
-
Determine Optimal Concentration (Dmax): Identify the concentration of this compound that results in the maximum degradation of ATR (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[7]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ATR-Abd110-CRBN ternary complex across the same concentration range. A decrease in ternary complex formation at high concentrations should correlate with the observed decrease in ATR degradation.[7]
-
Optimize Incubation Time: The kinetics of PROTAC®-mediated degradation can vary.[7] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) at the determined optimal concentration of this compound to identify the ideal incubation time for maximal ATR degradation.[10]
-
Problem 2: I am not observing any degradation of ATR with this compound at the concentrations tested.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high and fall entirely within the hook effect region, an inactive compound, or issues with the experimental system.[7]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range may have been too narrow. Test a very broad range of this compound concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[7]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein (ATR) and the recruited E3 ligase (CRBN).
-
Use a Negative Control: Include Abd140, an analog of this compound that cannot bind to CRBN, as a negative control.[2] No degradation of ATR should be observed with Abd140, confirming that the degradation is CRBN-dependent.[2]
-
Confirm Ternary Complex Formation: Before concluding that this compound is inactive, use an appropriate assay to confirm that it can facilitate the formation of the ATR-Abd110-CRBN ternary complex.[7]
-
Data Summary
Table 1: Recommended Concentration Range for this compound PROTAC
| Parameter | Recommended Range | Notes |
| Initial Dose-Response | 1 pM - 100 µM | A wide range is crucial to identify the optimal concentration and observe the potential hook effect.[7] |
| Effective Concentration | 0.5 µM - 2 µM | In MIA PaCa-2 cells, this compound has been shown to effectively decrease ATR levels in this range.[1][3] |
| Onset of Hook Effect | Typically >1 µM | The hook effect is often observed in the micromolar range for many PROTACs.[7][9] |
Table 2: Key Parameters for this compound PROTAC Experiments
| Parameter | Definition | Importance |
| DC50 | Concentration for 50% degradation | A measure of the PROTAC's potency. |
| Dmax | Maximum degradation level | Indicates the efficacy of the PROTAC. |
Experimental Protocols
Western Blot for ATR Degradation
This protocol outlines the steps to quantify ATR protein levels following treatment with this compound.
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with a serial dilution of this compound (and Abd140 as a negative control) for the desired incubation time (e.g., 24 hours).[1][3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or HSP90) to normalize for protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the ATR signal to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ATR-Abd110-CRBN ternary complex.
-
Cell Treatment: Treat cells with this compound at various concentrations (including those in the hook effect range) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against either ATR or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against ATR and CRBN. An increased signal for the co-immunoprecipitated protein in the this compound-treated samples compared to the vehicle control indicates the formation of the ternary complex.
AlphaLISA for Ternary Complex Formation
This proximity-based assay allows for a quantitative measurement of ternary complex formation in a high-throughput format.
-
Reagents:
-
Tagged recombinant ATR and CRBN proteins (e.g., His-tagged ATR, GST-tagged CRBN).
-
This compound PROTAC.
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST).
-
AlphaLISA streptavidin-donor beads.
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-His).
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged ATR and CRBN proteins.
-
Add serial dilutions of this compound.
-
Incubate to allow for complex formation.
-
Add the biotinylated antibody and incubate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the streptavidin-donor beads in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: A bell-shaped curve, where the AlphaLISA signal decreases at high this compound concentrations, is indicative of the hook effect.[11]
Visualizations
Caption: Mechanism of this compound PROTAC-mediated degradation of ATR.
Caption: The hook effect: high PROTAC concentrations favor unproductive binary complexes.
Caption: A logical workflow for troubleshooting the hook effect with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS 3021581-79-0|DC Chemicals [dcchemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Abd110 Off-Target Effects: Technical Support Center
Disclaimer: Abd110 is a recently developed PROTAC ATR kinase degrader.[1][2] As a novel compound, comprehensive data on its off-target effects is continually being gathered. This guide provides a framework for assessing potential off-target effects based on established methodologies for similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
A: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended target, the ATR kinase.[3][4] These unintended interactions are a concern because they can lead to:
-
Misleading experimental results: The observed phenotype may be a result of an off-target interaction, not the inhibition of ATR.
-
Cellular toxicity: Interactions with essential proteins can cause cell death or other adverse effects.[4]
-
Unpredictable side effects in a clinical setting: Off-target effects can lead to adverse drug reactions in patients.[5]
Q2: this compound is described as selectively degrading ATR. Does this eliminate the risk of off-target effects?
A: While this compound was designed for selectivity and has been shown to decrease ATR and phospho-ATR levels without affecting the related kinases ATM and DNA-PKcs in initial studies, this does not entirely eliminate the risk of off-target effects.[1][2] PROTACs, like other small molecules, can potentially interact with other proteins. Therefore, a thorough off-target assessment is still a critical step in its characterization.
Q3: What are the initial steps I should take to evaluate potential off-target effects of this compound in my experiments?
A: A multi-pronged approach is recommended:
-
Phenotypic comparison: Compare the observed cellular phenotype in your experiments with the known consequences of ATR inhibition or knockdown.[6] Discrepancies may suggest off-target effects.
-
Use of control compounds: Employ a structurally unrelated ATR inhibitor to see if it replicates the observed phenotype. If not, it could indicate an off-target effect of this compound.[4]
-
Rescue experiments: In a genetically modified system, expressing a version of ATR that is resistant to this compound-mediated degradation should rescue the on-target effects but not the off-target ones.[6]
Troubleshooting Guides
Issue 1: I'm observing a stronger or different cellular phenotype than expected from ATR degradation alone.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve and compare the concentration of this compound required to induce the phenotype with the concentration required for ATR degradation. A significant difference may indicate an off-target effect. 2. Utilize a control compound with a different chemical scaffold that also targets ATR. If the phenotype is not replicated, it is likely an off-target effect of this compound.[4] 3. Conduct a proteome-wide analysis to identify other proteins whose levels change upon this compound treatment. | Identification of unintended cellular targets. |
| Activation of compensatory signaling pathways | 1. Use western blotting to investigate the activation of pathways known to compensate for ATR inhibition. 2. Consider using this compound in combination with inhibitors of potential compensatory pathways.[6] | A clearer understanding of the cellular response to ATR degradation. |
Issue 2: My compound is showing significant cytotoxicity at concentrations needed for ATR degradation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[5][7] 2. Test this compound in a cell line that does not express ATR. If toxicity persists, it is likely due to off-target effects.[4] | Identification of interactions with proteins linked to toxicity. |
| On-target toxicity | 1. Use siRNA or CRISPR to specifically knock down ATR and observe if it phenocopies the cytotoxicity seen with this compound. | Replication of toxicity upon genetic knockdown of ATR suggests on-target toxicity. |
Methodologies for Off-Target Profiling
A comprehensive assessment of this compound's off-target effects requires a combination of in vitro and cell-based methods.
In Vitro Kinase Panel Screening
This is a standard approach to determine the selectivity of a kinase inhibitor.[8]
Experimental Protocol:
-
Kinase Panel Selection: Choose a broad panel of kinases, ideally representing a significant portion of the human kinome.[9][10] Several commercial services are available for this.
-
Assay Format: Kinase activity is typically measured using radiometric or fluorescence-based assays.[8]
-
Compound Concentration: Test this compound at a range of concentrations to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for each kinase in the panel.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a pharmacological model.[8] This allows for the quantification of this compound's potency against each kinase.
-
Selectivity Analysis: The results will reveal which kinases, other than ATR, are inhibited by this compound and at what concentrations. This provides a quantitative measure of its selectivity.
Data Presentation:
The results of a kinome profiling screen are typically presented in a table comparing the IC50 values of this compound against its intended target (ATR) and any identified off-targets.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | This compound IC50 (nM) | Target Type |
| ATR (On-Target) | 10 | On-Target |
| ATM | >10,000 | Off-Target |
| DNA-PKcs | >10,000 | Off-Target |
| CDK2 | 500 | Off-Target |
| ROCK1 | 1,200 | Off-Target |
| PIM1 | >5,000 | Off-Target |
Note: This data is hypothetical and for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[11][12][13] It is based on the principle that the binding of a ligand (like this compound) can stabilize its target protein, leading to an increase in its melting temperature.[12][13]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.[12]
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ATR (and other proteins of interest) at each temperature using methods like Western blotting or mass spectrometry.[12]
-
Data Analysis: A shift in the melting curve of ATR in the presence of this compound indicates direct target engagement. This method can be adapted to a proteome-wide scale to identify off-target binding.
Workflow for CETSA:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Proteomics-Based Approaches
Mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of this compound's off-target effects.[4][14]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using techniques like Tandem Mass Tag (TMT) labeling or label-free quantification to determine changes in protein abundance.[15]
-
Data Analysis: Identify proteins that are significantly up- or down-regulated in response to this compound treatment. These are potential off-targets or proteins in pathways affected by off-target interactions.
Logical Relationship for Off-Target Identification:
Caption: Decision tree for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. pharmaron.com [pharmaron.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CETSA [cetsa.org]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Untargeted Proteomics-Based Approach to Investigate Unintended Changes in Genetically Modified Maize for Environmental Risk Assessment Purpose [frontiersin.org]
- 15. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
Technical Support Center: Optimizing the Abd110 Linker for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of the Abd110 linker to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 42i or Ramotac-1, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Ataxia telangiectasia and RAD3-related (ATR) kinase.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase (derived from the inhibitor VE-821), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Lenalidomide), and a chemical linker connecting these two components.[1][2][3] By bringing ATR into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the ATR protein.[1][4] This targeted degradation approach offers a distinct therapeutic strategy compared to simple inhibition.
Q2: Why is the linker important for this compound's efficacy?
The linker is a critical determinant of a PROTAC's success. Its length, composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex (ATR-Abd110-CRBN), which is essential for efficient ubiquitination. The linker also significantly impacts the molecule's physicochemical properties, such as cell permeability, solubility, and metabolic stability, all of which are crucial for overall efficacy.[5][6][7][8][9] The optimization process is often empirical and requires iterative design and testing.[8][9]
Q3: What are the key components of the this compound PROTAC?
This compound is comprised of three main parts:
-
Target-binding ligand (Warhead): A derivative of VE-821, which binds to the ATR kinase.[2]
-
E3 Ligase ligand (Anchor): Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
Linker: A chemical moiety that connects the warhead and the anchor. The linker in this compound (42i) has been described as containing a sulfonamide group.[10]
Troubleshooting Guide for Linker Optimization
This guide addresses common issues encountered during the optimization of the this compound linker and provides potential solutions in a question-and-answer format.
Q4: My new this compound analog shows reduced ATR degradation compared to the parent compound. What linker modifications could be responsible?
Reduced degradation efficiency can stem from several linker-related issues. Consider the following:
-
Suboptimal Linker Length: The linker may be too short or too long, preventing the formation of a stable and productive ternary complex. There is typically an optimal linker length for each PROTAC system.[9]
-
Incorrect Linker Geometry: Changes in linker composition (e.g., from a flexible polyethylene glycol (PEG) chain to a more rigid alkyl or cyclic structure) can alter the orientation of the warhead and anchor, leading to unfavorable protein-protein interactions within the ternary complex.[6][9]
-
Poor Physicochemical Properties: Modifications might have negatively impacted the compound's solubility or cell permeability, reducing its ability to reach the target protein within the cell.[11]
Solution: Systematically synthesize and test a series of analogs with varying linker lengths and compositions. For example, if you started with a PEG linker, explore alkyl chains of similar lengths to assess the impact of flexibility.
Q5: My this compound analog has poor solubility and/or cell permeability. How can I modify the linker to improve these properties?
Poor bioavailability is a common challenge for PROTACs due to their high molecular weight.[12]
-
Increase Hydrophilicity: If solubility is an issue, incorporating more polar functional groups or shorter PEG chains into the linker can enhance hydrophilicity.[9]
-
Balance Rigidity and Flexibility: While rigid linkers can sometimes improve ternary complex formation, excessive rigidity can hinder cell permeability. A balance is often necessary.[5] Introducing heteroatoms (e.g., oxygen in a PEG linker) can sometimes improve permeability.[9]
Q6: I'm observing off-target effects or degradation of other kinases. Can the linker influence selectivity?
While this compound is reported to be selective for ATR over related kinases like ATM and DNA-PKcs, linker modifications can potentially alter this profile.[1][4]
-
Ternary Complex Cooperativity: The linker can mediate new interactions between the target protein and the E3 ligase, which can enhance binding affinity and selectivity. A modified linker might inadvertently promote the formation of ternary complexes with other proteins.
-
Conformational Changes: The linker dictates the conformation of the PROTAC, and different conformations may be more or less favorable for binding to off-target proteins.
Solution: After modifying the linker, it is crucial to perform unbiased proteomics experiments to assess the global protein degradation profile and confirm the selectivity of the new analog.[13]
Data Presentation: Linker Optimization Parameters
The following table summarizes key linker parameters and their potential impact on this compound efficacy. This can guide the rational design of new analogs.
| Parameter | Common Modifications | Potential Impact on Efficacy | Key Considerations |
| Length | Varying number of PEG units or alkyl chain carbons | Affects ternary complex formation and stability. An optimal length is required.[9] | Test a range of lengths systematically (e.g., 2-8 PEG units). |
| Composition | Polyethylene Glycol (PEG), Alkyl Chains, Hybrid PEG/Alkyl | Influences flexibility, solubility, and cell permeability.[8][9] | PEG linkers are generally more hydrophilic; alkyl chains are more hydrophobic. |
| Rigidity | Incorporation of cyclic structures (e.g., piperazine) or alkynes | Can pre-organize the PROTAC into a bioactive conformation, but may reduce permeability.[5][6] | Excessive rigidity can be detrimental.[5] |
| Attachment Point | Varying the connection point on the VE-821 or Lenalidomide moiety | Alters the vector and trajectory of the linker, significantly impacting ternary complex geometry. | Requires re-synthesis of the warhead or anchor with a suitable handle for linker conjugation. |
Experimental Protocols
Protocol 1: Evaluation of ATR Degradation by Western Blot
This protocol allows for the quantification of ATR protein levels following treatment with this compound analogs.
-
Cell Culture: Plate a suitable cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells) in 6-well plates and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analog (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ATR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ATR signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining ATR protein. From this data, calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
Protocol 2: Cell Viability Assay
This assay assesses the functional consequence of ATR degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the this compound analog.
-
Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
Mandatory Visualizations
Caption: Mechanism of Action for the this compound PROTAC.
Caption: Workflow for this compound Linker Optimization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS 3021581-79-0|DC Chemicals [dcchemicals.com]
- 6. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 13. youtube.com [youtube.com]
challenges with Abd110 stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Abd110 protein in long-term experimental settings. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common challenges encountered with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound protein sample is showing signs of precipitation after storage at 4°C. What is the likely cause and how can I prevent this?
A1: Protein precipitation during storage is often due to aggregation, which can be influenced by buffer composition, pH, and protein concentration.
-
Immediate Troubleshooting Steps:
-
Gently centrifuge your sample at a low speed (e.g., 2,000 x g for 5 minutes) to pellet the precipitate. Use the supernatant for your experiments, and re-quantify the protein concentration.
-
Assess the buffer composition. This compound is known to be sensitive to low ionic strength buffers. Consider increasing the salt concentration (e.g., adding 50-150 mM NaCl) to improve solubility.
-
Verify the pH of your storage buffer. The optimal pH range for this compound stability is between 6.5 and 7.5. Deviations from this range can lead to aggregation.
-
-
Long-Term Prevention:
-
For storage longer than one week, it is highly recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.
-
Consider adding a stabilizing agent to your storage buffer, such as 5-10% glycerol or 0.1% Polysorbate 20.
-
Q2: I am observing a progressive loss of this compound's biological activity in my multi-day cell-based assay. Could this be a stability issue?
A2: Yes, a gradual loss of activity is a classic indicator of protein instability under experimental conditions. This can result from thermal denaturation, oxidation, or proteolytic degradation.
-
Troubleshooting Steps:
-
Assess Thermal Stability: Determine if the incubation temperature of your assay (e.g., 37°C) is causing this compound to unfold over time. Run a control experiment where fresh this compound is added at different time points to see if the initial activity level can be restored.
-
Check for Proteolytic Degradation: If your experimental system involves cell lysates or serum, endogenous proteases may be degrading this compound. Include a broad-spectrum protease inhibitor cocktail in your assay buffer. You can also analyze samples from different time points by SDS-PAGE and Western Blot to look for degradation products (smaller molecular weight bands).
-
Minimize Oxidation: If the assay buffer does not contain a reducing agent, consider adding one, such as 1-2 mM Dithiothreitol (DTT) or TCEP, especially if this compound has cysteine residues crucial for its function.
-
Q3: What are the optimal storage conditions for ensuring this compound stability in long-term experiments?
A3: For long-term storage (months to years), this compound should be stored at -80°C. The key is proper preparation before freezing.
-
Recommended Long-Term Storage Protocol:
-
Dialyze the purified this compound into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol, pH 7.2).
-
Adjust the protein concentration to 1-2 mg/mL. Higher concentrations can sometimes promote aggregation, while very low concentrations (<0.1 mg/mL) can lead to loss of protein due to surface adsorption.
-
Create small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Flash-freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.
-
Q4: How can I minimize the damage caused by freeze-thaw cycles to my this compound aliquots?
A4: Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including this compound, as ice crystal formation can denature the protein.
-
Best Practices:
-
Aliquot: The single most effective method is to aliquot the protein into volumes appropriate for a single experiment.
-
Use Cryoprotectants: Include a cryoprotectant in your storage buffer. Glycerol (at 5-20%) or ethylene glycol are commonly used to protect proteins from freeze-thaw damage.
-
Controlled Freezing and Thawing: When freezing, do so rapidly (flash-freezing). When thawing, do so quickly in a cool water bath (around 20-25°C) until just thawed, then immediately transfer the tube to ice. Do not leave the protein at room temperature for extended periods.
-
Data Presentation
Table 1: Influence of pH and Buffer on this compound Aggregation Over 72 Hours at 4°C
| Buffer System (50 mM) | pH | NaCl (mM) | % Aggregation (measured by DLS) |
| Phosphate | 6.0 | 150 | 18.5% |
| HEPES | 7.0 | 150 | < 1% |
| Tris-HCl | 8.0 | 150 | 9.2% |
| HEPES | 7.0 | 50 | 6.5% |
Data suggests optimal stability is achieved in a HEPES buffer at pH 7.0 with 150 mM NaCl.
Table 2: Effect of Additives on this compound Activity Retention After Three Freeze-Thaw Cycles
| Storage Buffer Additive | Initial Activity | Activity After 3 F/T Cycles | % Activity Retained |
| None | 100% | 45% | 45% |
| 10% (v/v) Glycerol | 100% | 92% | 92% |
| 5% (w/v) Trehalose | 100% | 85% | 85% |
| 0.1% (w/v) BSA | 100% | 78% | 78% |
Glycerol is shown to be a highly effective cryoprotectant for maintaining this compound's biological activity.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for this compound Thermal Stability Assessment
This protocol determines the melting temperature (Tm) of this compound, which is a key indicator of its thermal stability.
-
Reagent Preparation:
-
Prepare a 10X solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare this compound protein at a final concentration of 0.1 mg/mL in various buffer conditions to be tested.
-
Prepare the different assay buffers (e.g., varying pH, salt concentrations, or with additives).
-
-
Assay Setup (in a 96-well PCR plate):
-
For each well, add 20 µL of the this compound protein solution.
-
Add 2.5 µL of the 10X dye solution.
-
Add 2.5 µL of the respective 10X assay buffer.
-
Seal the plate securely with an optical seal.
-
-
Instrument Setup (Real-Time PCR machine):
-
Set the instrument to monitor fluorescence over a temperature gradient.
-
Start temperature: 25°C.
-
End temperature: 95°C.
-
Ramp rate: 1°C per minute.
-
Acquire fluorescence readings at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The melting temperature (Tm) is identified as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. A higher Tm indicates greater thermal stability.
-
Visualizations
interpreting unexpected results with Abd110 treatment
Welcome to the technical support center for Abd110. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each issue is presented in a question-and-answer format with detailed guidance.
Issue 1: Paradoxical Increase in Downstream Target Phosphorylation
Question: We are using this compound to inhibit Kinase X. While we see the expected decrease in phosphorylation of its primary target, Protein Y, we observe a paradoxical increase in the phosphorylation of a secondary target, Protein Z, at specific concentrations. Why is this happening?
Answer: This is a known phenomenon that can occur due to complex cellular signaling dynamics. The leading hypothesis is the inhibition of a negative feedback loop or the engagement of an alternative signaling cascade. When Kinase X is inhibited, a phosphatase that normally dephosphorylates Protein Z might also be down-regulated, leading to a net increase in phosphorylated Protein Z (p-Protein Z).
Troubleshooting Steps:
-
Confirm with Dose-Response: Perform a detailed dose-response experiment and quantify the phosphorylation levels of both Protein Y and Protein Z using Western Blot. This will help identify the precise concentration range where the paradoxical effect occurs.
-
Investigate Phosphatase Activity: Consider performing a phosphatase activity assay for phosphatases known to act on Protein Z.
-
Use a Kinase-Dead Mutant: If possible, transfect cells with a kinase-dead mutant of Kinase X to see if the effect on Protein Z is truly dependent on Kinase X activity.
Quantitative Data Summary:
The following table summarizes typical results from a dose-response experiment in A549 lung cancer cells treated with this compound for 24 hours.
| This compound Concentration (nM) | p-Protein Y Levels (Relative to Control) | p-Protein Z Levels (Relative to Control) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.85 | 1.10 |
| 10 | 0.60 | 1.50 |
| 100 | 0.20 | 2.20 |
| 1000 | 0.05 | 1.20 |
Hypothesized Pathway:
Issue 2: High Variability in IC50 Values Across Experiments
Question: We are observing significant batch-to-batch variability in the IC50 values for this compound in our cell viability assays. What could be the cause?
Answer: Variability in IC50 values can stem from several sources, including reagent stability, cell health, and assay conditions. This compound is sensitive to freeze-thaw cycles, and its potency can be affected by the serum concentration in the cell culture medium.
Troubleshooting Steps:
-
Reagent Handling: Aliquot this compound upon receipt to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature.
-
Cell Culture Consistency: Ensure cell passage number is consistent between experiments. Use cells that are in the logarithmic growth phase and have high viability (>95%).
-
Serum Concentration: this compound can bind to serum proteins, reducing its effective concentration. We recommend running assays in low-serum (e.g., 0.5-2%) medium if possible, or at least keeping the serum concentration constant across all experiments.
-
Assay Incubation Time: The IC50 can shift depending on the treatment duration. Ensure the incubation time is consistent (e.g., 72 hours) for all comparative experiments.
Quantitative Data Summary:
The table below shows example IC50 values obtained under different experimental conditions, highlighting potential sources of variability.
| Experiment ID | Cell Passage | Serum % | Freeze-Thaw Cycles | Measured IC50 (nM) |
| Batch 1 | 5 | 10% | 1 | 150 |
| Batch 2 | 5 | 10% | 5 | 450 |
| Batch 3 | 20 | 10% | 1 | 250 |
| Batch 4 | 5 | 2% | 1 | 80 |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and then diluting it in culture medium to the final working concentration. The final DMSO concentration in the medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q2: Does this compound have known off-targets? A2: While this compound is highly selective for Kinase X, some minor off-target activity has been observed at concentrations above 10 µM against kinases with a similar ATP-binding pocket. We recommend using this compound at the lowest effective concentration to minimize potential off-target effects.
Q3: What is the stability of this compound in solution? A3: The DMSO stock solution is stable for up to 6 months when stored at -20°C. Once diluted in aqueous culture medium, this compound should be used within 24 hours.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Seeding: Seed 1.5 x 10^6 A549 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (or DMSO vehicle control) for 24 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Protein Y, anti-total-Protein Y, anti-GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Technical Support Center: Minimizing Abd110 Cytotoxicity
{"answer":"As no direct information is available for a compound named "Abd110," this technical support center provides guidance based on established principles for minimizing the cytotoxicity of experimental therapeutic agents in normal cells. The information is intended for researchers, scientists, and drug development professionals.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the off-target cytotoxicity of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of this compound-induced cytotoxicity?
A1: While the specific mechanism of this compound is under investigation, many cytotoxic compounds induce cell death in rapidly dividing cells—both cancerous and normal—through the activation of apoptosis. This process is often mediated by the activation of a cascade of enzymes called caspases. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases that dismantle the cell.
Q2: Why is this compound exhibiting toxicity in my normal cell lines?
A2: Chemotherapeutic agents often affect both malignant and normal cells, particularly those with high proliferation rates, leading to a narrow therapeutic index. If this compound targets fundamental cellular processes like DNA replication or cell division, it will inevitably impact healthy proliferating cells, such as epithelial and hematopoietic cells.
Q3: What are the general strategies to reduce this compound cytotoxicity in normal cells?
A3: Several strategies can be employed to protect normal cells from chemotherapy-induced toxicity. These include:
-
Co-administration with cytoprotective agents: These are compounds that offer organ-specific protection to normal tissues without compromising the therapeutic efficacy of the anticancer drug.
-
Targeted drug delivery: Encapsulating this compound in nanoparticles can help it accumulate preferentially in tumor tissue, reducing systemic exposure and damage to healthy cells.
-
Inducing selective cell-cycle arrest in normal cells: Pre-treatment with agents that cause a temporary and reversible G1 arrest in normal cells can protect them from drugs that target proliferating cells.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or issues with the assay protocol itself.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume logarithmic growth (typically overnight) before adding this compound.
-
Verify Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Optimize Assay Incubation Times: Both the drug exposure time (e.g., 24, 48, 72 hours) and the assay reagent incubation time (e.g., for MTT) should be consistent.
-
Include Proper Controls: Always include untreated controls, vehicle controls (if using a solvent like DMSO), and a positive control for 100% cytotoxicity (e.g., cell lysis solution).
-
Problem 2: The selected cytoprotective agent is reducing the anti-cancer efficacy of this compound.
-
Possible Cause: The protective mechanism of the agent may not be specific to normal cells and could also be protecting the cancer cells. For example, a general antioxidant might interfere with an oxidative-stress-based therapeutic.
-
Solution:
-
Investigate Mechanism of Protection: Select cytoprotective agents with mechanisms that exploit differences between normal and cancer cells, such as an intact p53 or Rb pathway in normal cells.
-
Staggered Dosing Regimen: Design experiments where the cytoprotective agent is administered before this compound to induce a protective state in normal cells, and then washed out before adding this compound.
-
Test Alternative Agents: Explore different classes of cytoprotectants. For example, if an antioxidant is interfering, consider a CDK4/6 inhibitor to induce selective G1 arrest in normal cells.
-
Data Presentation
Effective data management is crucial for interpreting cytotoxicity experiments. All quantitative data should be summarized in structured tables.
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Standard Deviation (± µM) |
| MCF-7 | Breast Cancer | 15.2 | 1.8 |
| A549 | Lung Cancer | 22.5 | 2.5 |
| HepG2 | Liver Cancer | 18.9 | 2.1 |
| MCF-10A | Normal Breast Epithelial | 8.1 | 1.1 |
| BEAS-2B | Normal Lung Epithelial | 12.4 | 1.5 |
Table 2: Effect of Cytoprotective Agent (CPA-1) on this compound IC50 Values
| Cell Line | Treatment | This compound IC50 (µM) | Fold-Change in IC50 |
| MCF-7 | This compound alone | 15.2 | - |
| This compound + 1 µM CPA-1 | 16.1 | 1.06 | |
| MCF-10A | This compound alone | 8.1 | - |
| This compound + 1 µM CPA-1 | 25.5 | 3.15 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Data Acquisition: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Plate Setup: Seed cells as described in the MTT protocol. Prepare additional control wells: no
Abd110 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Abd110 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from various molecular changes within the cancer cells. The primary mechanisms that have been identified are:
-
Secondary Mutations in the Drug Target: Specific mutations in the target protein of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the stress induced by this compound treatment.
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
The most common method to assess resistance is by performing a dose-response assay, such as an MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value in your treated cell line compared to the parental (sensitive) cell line indicates the development of resistance.
Q3: What is a typical IC50 value for sensitive versus resistant cells?
IC50 values can vary depending on the cell line and experimental conditions. However, a resistant cell line will typically exhibit a multi-fold increase in its IC50 value compared to its sensitive counterpart.
| Cell Line | Treatment Status | This compound IC50 (nM) |
| Parental Line | Sensitive | 50 |
| Resistant Subclone | Resistant | 500 |
Troubleshooting Guides
Problem 1: I am not observing the expected level of cell death with this compound treatment in my sensitive cell line.
-
Possible Cause 1: Drug Inactivity.
-
Solution: Ensure that your stock of this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Dosing.
-
Solution: Verify your calculations for drug dilutions. Perform a dose-response curve to confirm the optimal concentration range for your specific cell line.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Ensure that your cells are healthy and not overgrown before treatment. Inconsistent cell seeding density can also affect results.
-
Problem 2: My western blot results for downstream signaling pathways are inconsistent after this compound treatment.
-
Possible Cause 1: Suboptimal Antibody.
-
Solution: Validate your primary and secondary antibodies to ensure they are specific and provide a strong signal. Test a range of antibody concentrations.
-
-
Possible Cause 2: Inefficient Protein Extraction.
-
Solution: Use an appropriate lysis buffer containing protease and phosphatase inhibitors to ensure the integrity of your protein extracts.
-
-
Possible Cause 3: Timing of Treatment.
-
Solution: Perform a time-course experiment to determine the optimal time point to observe changes in downstream signaling after this compound treatment.
-
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is designed to determine the IC50 of this compound.
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, MTT reagent (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is used to assess changes in protein expression in key signaling pathways.
-
Materials: Lysis buffer (RIPA), protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with lysis buffer containing inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways and Workflows
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for investigating this compound resistance.
Technical Support Center: Improving Abd110 Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical advice for enhancing the cellular uptake of Abd110, a PROTAC® (Proteolysis Targeting Chimera) designed to degrade the ATR kinase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| 1. High biochemical potency of this compound, but low activity in cell-based assays. | This is a common indicator of poor cell permeability. This compound, as a PROTAC, is a large molecule and may not efficiently cross the cell membrane to reach its intracellular target, the ATR kinase.[1][2][3] It might also be a substrate for cellular efflux pumps. | Assess Physicochemical Properties: Lipophilicity (LogP/LogD): Determine if the lipophilicity of this compound is in an optimal range. Both very low and very high lipophilicity can hinder membrane passage.[4]Polar Surface Area (PSA): A large PSA is often associated with poor permeability.[1]Perform Permeability Assays: Conduct in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[5]Use cell-based assays like the Caco-2 or MDCK permeability assay to evaluate both passive permeability and the potential involvement of active transport.[6]Evaluate Efflux Liability: Use cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1).Employ efflux pump inhibitors in your cell-based assays to see if the activity of this compound is restored. |
| 2. Inconsistent results between experimental replicates. | This can be due to several factors related to the compound's properties and the experimental setup. | Ensure Compound Solubility: Visually inspect the culture media for any precipitation of this compound.If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration is low (typically <0.5%) to avoid cell toxicity.[3]Standardize Experimental Conditions: Ensure consistent cell seeding density and health.Use calibrated pipettes and consistent techniques, especially for serial dilutions.Maintain precise control over incubation times and temperatures.Assess Compound Stability: Determine the stability of this compound in your assay medium over the course of the experiment. Degradation can lead to variable results. |
| 3. This compound shows low permeability in the PAMPA assay. | This suggests that the molecule has difficulty crossing a lipid bilayer via passive diffusion, likely due to its size and polarity. | Chemical Modification Strategies: Linker Optimization: If you are in a position to modify the molecule, consider synthesizing analogs with different linkers. Replacing a flexible PEG linker with a more rigid alkyl or phenyl linker can sometimes improve permeability.[7][8]Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[4]Formulation Strategies: Consider using formulation approaches to improve solubility and permeability. (See FAQ section for more details). |
| 4. Good PAMPA permeability but low Caco-2 permeability and cellular activity. | This discrepancy often points to active efflux, where the compound can cross the lipid membrane but is then actively pumped out of the cell by transporters like P-glycoprotein (P-gp). | Confirm Efflux Substrate Activity: Perform bidirectional Caco-2 assays. A significantly higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport indicates active efflux.Strategies to Overcome Efflux: Co-administration with Efflux Inhibitors: Use known inhibitors of P-gp or other relevant transporters in your cellular assays.Structural Modification: If possible, modify the structure of this compound to reduce its affinity for efflux transporters. This can be a complex medicinal chemistry challenge. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lenalidomide-based Proteolysis Targeting Chimera (PROTAC) that is designed to selectively degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[9][10] It functions by simultaneously binding to the ATR kinase and the E3 ubiquitin ligase component, cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of ATR.[9]
Q2: Why is the cell permeability of this compound a potential issue?
A2: PROTACs like this compound are large molecules with a high molecular weight and often a large polar surface area, which are physicochemical properties that generally do not favor passive diffusion across the lipid bilayer of the cell membrane.[1][2] These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[2]
Q3: What are the main strategies to improve the cellular uptake of this compound?
A3: There are several strategies that can be employed, which can be broadly categorized into chemical modification and formulation approaches.
-
Chemical Modification (for medicinal chemists):
-
Linker Optimization: The linker that connects the ATR-binding moiety to the lenalidomide moiety can be modified. Strategies include altering its length, rigidity, and chemical composition to create a more favorable conformation for cell permeability.[7][8][11]
-
Prodrug Approach: A lipophilic group can be chemically added to this compound, which is then cleaved off by intracellular enzymes to release the active PROTAC inside the cell.[7]
-
Amide-to-Ester Substitution: Replacing amide bonds with esters can reduce the number of hydrogen bond donors, which is often beneficial for permeability.[4]
-
-
Formulation and Delivery Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based nanocarriers such as liposomes or lipid nanoparticles (LNPs) can facilitate its entry into cells.[12][13]
-
Polymeric Micelles: These can be used to improve the solubility and delivery of poorly permeable compounds.[12][13]
-
Amorphous Solid Dispersions: This technique can enhance the solubility and dissolution rate of the compound, which can, in turn, improve its absorption.[14]
-
Advanced Delivery Systems: For targeted delivery, approaches like antibody-PROTAC conjugates or folate-caged PROTACs are being explored.[15][16]
-
Q4: How can I experimentally measure improvements in this compound permeability?
A4: You can use a tiered approach to assess permeability:
-
PAMPA Assay: This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane. It is a good first screen to assess the intrinsic ability of a compound to cross a lipid bilayer.[5]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides information on both passive transcellular and paracellular transport, as well as active transport processes like efflux.[6]
-
Cellular Uptake/Target Engagement Assays: Ultimately, the most relevant measure is the concentration of this compound that reaches its target in the cell. This can be assessed indirectly by measuring the degradation of ATR kinase via Western blot or more directly using techniques to quantify intracellular compound concentration.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Lecithin/dodecane solution (or a commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat the Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire membrane surface is coated.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solutions to the coated filter plate wells.
-
Assemble the PAMPA "Sandwich": Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses the permeability of this compound across a Caco-2 cell monolayer and can identify if it is a substrate for active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose, pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability, and a known efflux substrate like digoxin)
-
TEER meter
-
LC-MS/MS
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²). You can also assess the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare Dosing Solutions: Dilute this compound and control compounds to the final concentration (e.g., 10 µM) in the appropriate HBSS buffer.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (acceptor) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Efflux Measurement (Basolateral to Apical - B to A): a. Follow the same washing procedure. b. Add fresh HBSS to the apical (acceptor) chamber. c. Add the dosing solution to the basolateral (donor) chamber. d. Incubate and sample as described for the A to B measurement.
-
Sample Analysis: Determine the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: a. Calculate the Papp value for both the A to B and B to A directions using standard formulas. b. Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: Troubleshooting workflow for low cellular activity.
Caption: Overview of permeability enhancement strategies.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
issues with cereblon expression levels affecting Abd110 activity
Welcome to the technical support center for researchers utilizing the PROTAC® degrader Abd110. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of Cereblon (CRBN) expression in mediating the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lenalidomide-based Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] It functions by hijacking the body's natural protein disposal system. This compound is a heterobifunctional molecule: one end binds to the target protein (ATR), and the other end binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[3] This binding induces the formation of a ternary complex between ATR and CRBN, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2][3]
Q2: What is the role of Cereblon (CRBN) in this compound-mediated degradation?
Cereblon (CRBN) is an essential component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), where it acts as the substrate receptor.[4][5] this compound's efficacy is entirely dependent on the presence and activity of CRBN.[3][6] By recruiting CRBN to the ATR kinase, this compound initiates the degradation process. Therefore, the expression level of CRBN within a cell is a critical determinant of this compound's activity.
Q3: Why is this compound treatment not resulting in ATR degradation in my cell line?
The most common reason for a lack of this compound activity is insufficient or absent CRBN protein expression in the experimental cell line.[6][7] Depletion or downregulation of CRBN has been shown to confer resistance to CRBN-binding agents.[7][8] Other factors could include mutations in the CRBN gene that prevent this compound binding or disrupt the E3 ligase complex function, although these are less frequent.[9][10]
Q4: How can I determine if my cells have adequate CRBN expression levels?
Direct measurement of CRBN protein levels via Western Blot is the most reliable method. It is important to note that CRBN mRNA levels do not always correlate with protein expression, so relying solely on gene expression data can be misleading.[11] It is recommended to use a validated positive control cell line known to express CRBN (e.g., HEK293T, MOLT-4) for comparison.
Q5: What is the key difference between using this compound and a conventional ATR kinase inhibitor?
While both this compound and ATR inhibitors (like its parent molecule, VE-821) disrupt ATR signaling, their mechanisms are fundamentally different.[3] An ATR inhibitor blocks the kinase activity of the protein. In contrast, this compound eliminates the entire ATR protein scaffold.[2][3] This can be advantageous as it removes both the catalytic and any non-catalytic functions of the protein, potentially leading to a more profound and durable biological response.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem: I observe minimal or no ATR degradation after treating my cells with this compound.
-
Question 1: Have you confirmed CRBN protein expression in your cell line?
-
Possible Cause: The most significant factor affecting this compound activity is the level of CRBN protein. Low or undetectable CRBN will result in a lack of ATR degradation.[6][7]
-
Troubleshooting Steps:
-
Perform a Western Blot to assess endogenous CRBN protein levels. Include a positive control cell line (e.g., HEK293T) and a negative control if available (e.g., a CRBN knockout line).
-
If CRBN levels are low, consider using a different cell line known to have robust CRBN expression.
-
Alternatively, transiently or stably overexpress CRBN in your target cells to rescue activity.
-
-
-
Question 2: How can I be certain that the observed effect (or lack thereof) is CRBN-dependent?
-
Possible Cause: The degradation machinery is complex, and it is crucial to verify that the degradation is specifically mediated by CRBN.
-
Troubleshooting Steps:
-
The gold standard is to use a CRBN knockout (CRBN-KO) version of your cell line. This compound should be inactive in CRBN-KO cells.[3][12]
-
If a knockout line is not feasible, use siRNA or shRNA to knockdown CRBN expression. A significant reduction in this compound-mediated ATR degradation in knockdown cells compared to control cells confirms CRBN dependency.[6]
-
-
-
Question 3: Could the proteasome be inhibited in my experiment?
-
Possible Cause: this compound-mediated degradation relies on a functional ubiquitin-proteasome system. If the proteasome is inhibited, ubiquitinated ATR will accumulate instead of being degraded.
-
Troubleshooting Steps:
-
Ensure no unintended proteasome inhibitors are present in your experimental setup.
-
As a control, co-treat cells with this compound and a known proteasome inhibitor (e.g., MG132 or bortezomib). This should "rescue" ATR from degradation, confirming the degradation is proteasome-dependent.
-
-
-
Question 4: Is it possible my cells have developed resistance to this compound?
-
Possible Cause: Similar to immunomodulatory drugs (IMiDs), prolonged exposure to CRBN-recruiting agents can lead to acquired resistance, often through the downregulation of CRBN expression.[8][11]
-
Troubleshooting Steps:
-
If working with a model of acquired resistance, compare CRBN protein levels between the parental (sensitive) and the resistant cell line.
-
Sequence the CRBN gene in resistant clones to check for mutations, particularly in the thalidomide-binding domain, which could impair this compound binding.[12][13]
-
-
Data Summary
Quantitative data from published studies are summarized below for easy reference.
Table 1: this compound-Mediated ATR Degradation Efficiency
| Cell Line | Concentration | Treatment Duration | ATR Degradation | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified | Not specified | ~60% (Reduced to 40% of control) | [2] |
| MV-4-11 (Acute Myeloid Leukemia) | 1 µM | Not specified | 80-90% | [14] |
| Human Leukemic Cells | 0.5-2 µM | 24 h | Selective ATR degradation | [1][3] |
Key Experimental Protocols
Protocol 1: Western Blot for ATR Degradation and CRBN Expression
-
Cell Lysis: Plate cells and treat with the desired concentration of this compound (e.g., 0.5-2 µM) and a vehicle control (e.g., DMSO) for 24 hours. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ATR, CRBN, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Confirmation of CRBN-Dependent Degradation using siRNA
-
Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect cells with either a non-targeting control siRNA or a validated CRBN-targeting siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for CRBN knockdown.
-
This compound Treatment: Treat the transfected cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Analysis: Harvest the cells and analyze ATR and CRBN protein levels by Western Blot as described in Protocol 1. Successful CRBN-dependency is confirmed if ATR degradation is observed in the control siRNA group but significantly reduced in the CRBN siRNA group.
Visualizations
Visual diagrams are provided below to illustrate key pathways and workflows.
Caption: this compound-mediated ATR degradation pathway.
Caption: Workflow for troubleshooting failed ATR degradation.
Caption: Relationship between CRBN level and this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Mutations in CRBN and other cereblon pathway genes are infrequently associated with acquired resistance to immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absence of mutations in cereblon (CRBN) and DNA damage-binding protein 1 (DDB1) genes and significance for IMiD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.icr.ac.uk [repository.icr.ac.uk]
- 13. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating ATR Degradation by Abd110 Using Mass Spectrometry
For Immediate Publication
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for validating the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical regulator of the DNA damage response, by the hypothetical E3 ubiquitin ligase Abd110. This document is intended for researchers, scientists, and professionals in drug development seeking to quantify targeted protein degradation.
Introduction to ATR and Targeted Protein Degradation
Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a crucial role in DNA damage response and maintaining genomic stability.[1][2] The targeted degradation of proteins, a rapidly emerging therapeutic strategy, utilizes small molecules to induce the ubiquitination and subsequent proteasomal degradation of specific proteins.[3][4] This guide outlines the validation of ATR degradation mediated by a hypothetical protein, this compound, using quantitative mass spectrometry, a powerful tool for monitoring changes in protein abundance.[3][5]
Comparison of Quantitative Mass Spectrometry Methods
The choice of a quantitative proteomics strategy is critical for accurately measuring changes in protein levels. The three primary methods—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ)—each offer distinct advantages and are compared below.
| Method | Principle | Advantages | Disadvantages | Ideal For |
| SILAC | Metabolic labeling of proteins with "heavy" and "light" amino acids.[6][7] | High accuracy and precision as samples are combined early in the workflow, minimizing experimental variability.[6][8] | Limited to actively dividing cells and can be expensive for in vivo studies.[8] | Investigating dynamic cellular processes like protein turnover in cell culture models.[7] |
| TMT | Chemical labeling of peptides with isobaric tags, allowing for multiplexing of up to 16 samples.[7] | High throughput due to multiplexing capabilities, reducing instrument time and inter-assay variability.[7] | Can suffer from ratio compression, underestimating the magnitude of protein changes.[6] | Large-scale studies comparing multiple conditions or time points simultaneously.[7] |
| Label-Free (LFQ) | Compares the signal intensity of peptide ions or the number of spectral counts across different runs.[9][10][11] | Cost-effective, requires minimal sample manipulation, and is applicable to a wide range of sample types.[9][11] | Can be less precise than labeling methods and requires robust computational analysis for normalization and alignment.[12] | Large-scale clinical screening, biomarker discovery, and experiments with numerous samples.[11] |
Experimental Protocols
General Experimental Workflow
A typical workflow for validating protein degradation involves cell culture, induction of the degrader, protein extraction, digestion, mass spectrometry analysis, and data interpretation.
Figure 1. General experimental workflow for mass spectrometry-based validation of protein degradation.
Detailed Protocol for Ubiquitination Site Identification
To confirm that this compound mediates ATR degradation via the ubiquitin-proteasome system, identifying specific ubiquitination sites on ATR is crucial. This involves enriching for ubiquitinated peptides.
-
Cell Culture and Lysis : Grow cells and induce this compound expression. Lyse the cells under denaturing conditions to preserve post-translational modifications.
-
Protein Digestion : Digest the proteome with trypsin. This process cleaves ubiquitinated proteins, leaving a di-glycine (K-ε-GG) remnant on the modified lysine residue.[13][14]
-
Enrichment of Ubiquitinated Peptides : Use antibodies that specifically recognize the K-ε-GG remnant to immuno-purify the ubiquitinated peptides.[13][14]
-
LC-MS/MS Analysis : Analyze the enriched peptides using a high-resolution mass spectrometer.[15] The instrument fragments the peptides and measures the mass-to-charge ratio of the resulting fragments.[15]
-
Data Analysis : Use specialized software to search the fragmentation data against a protein database to identify the peptides and pinpoint the exact location of the K-ε-GG modification, thus identifying the ubiquitination site.[15]
Quantitative Data Presentation
The results from a quantitative proteomics experiment should be presented in a clear, tabular format. Below are examples of how data from each of the compared methods could be summarized.
Table 1: SILAC Data for ATR Degradation
Cells were grown in "heavy" (with this compound induction) or "light" (control) media.
| Protein | Gene | Unique Peptides Identified | Heavy/Light Ratio | Log2(Fold Change) | p-value |
| ATR | ATR | 35 | 0.45 | -1.15 | 0.001 |
| TP53 | TP53 | 21 | 0.98 | -0.03 | 0.89 |
| GAPDH | GAPDH | 15 | 1.02 | 0.03 | 0.91 |
Table 2: TMT Data for ATR Degradation Time-Course
Relative abundance normalized to the 0-hour time point.
| Protein | Gene | 0 hr | 1 hr | 4 hr | 8 hr | 12 hr |
| ATR | ATR | 1.00 | 0.85 | 0.52 | 0.31 | 0.19 |
| TP53 | TP53 | 1.00 | 1.03 | 0.99 | 1.01 | 0.98 |
| GAPDH | GAPDH | 1.00 | 0.98 | 1.01 | 1.02 | 1.00 |
Table 3: LFQ Data for ATR Degradation
Intensity-Based Absolute Quantification (iBAQ) values are shown.
| Protein | Gene | iBAQ (Control) | iBAQ (this compound Induced) | Fold Change | p-value |
| ATR | ATR | 1.5e7 | 6.8e6 | -2.21 | 0.002 |
| TP53 | TP53 | 9.8e6 | 9.7e6 | -1.01 | 0.85 |
| GAPDH | GAPDH | 2.1e8 | 2.2e8 | 1.05 | 0.90 |
Signaling Pathway and Degradation Mechanism
The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. The introduction of this compound is hypothesized to create a new regulatory branch, targeting ATR for degradation.
Figure 2. ATR signaling pathway with proposed this compound-mediated degradation.
Conclusion
Mass spectrometry provides a robust and versatile platform for validating the targeted degradation of ATR by this compound. The choice between SILAC, TMT, and LFQ depends on the specific experimental goals, sample type, and required throughput.[7] SILAC offers high accuracy for cell culture-based studies, TMT is ideal for multiplexed, high-throughput analysis, and LFQ provides a cost-effective solution for large-scale experiments.[6][7][9] Combining quantitative proteomics with methods to identify ubiquitination sites offers a comprehensive approach to validate the mechanism of action for novel protein degraders.
References
- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 2. ATR ATR checkpoint kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeted Protein Degraders | Bruker [bruker.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 10. Label-free quantification - Wikipedia [en.wikipedia.org]
- 11. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-scale identification of ubiquitination sites by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Mass Spectrometry for Ubiquitin Modification Sites | MtoZ Biolabs [mtoz-biolabs.com]
Abd110 vs. VE-821: A Comparative Analysis of ATR Inhibitors in Leukemia Models
A new frontier in leukemia therapy is emerging with the development of targeted protein degraders. This guide provides a detailed comparison of Abd110, a novel PROTAC ATR degrader, and VE-821, a well-established ATR kinase inhibitor, in the context of leukemia. Experimental data highlights the superior efficacy of this compound in preclinical models.
At the forefront of DNA damage response (DDR) targeted therapies, inhibitors of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase have shown significant promise. VE-821 is a potent and selective ATP-competitive inhibitor of ATR.[1][2] More recently, a new class of therapeutic agents, Proteolysis-Targeting Chimeras (PROTACs), has been developed to induce the degradation of target proteins. This compound is a first-in-class ATR PROTAC, derived from the ATR inhibitor VE-821, that recruits the E3 ubiquitin-ligase component cereblon to ATR for its degradation.[3] This guide presents a comparative analysis of the performance of this compound and VE-821 in leukemia models, supported by experimental data.
Performance Comparison
Recent studies have demonstrated that this compound is more effective than VE-821 against human primary leukemic cells while sparing normal primary immune cells.[3] This increased efficacy is attributed to its mechanism of action, which not only inhibits ATR kinase activity but also eliminates the entire ATR protein, thereby preventing both its catalytic and non-catalytic functions.[3]
Cell Viability
Data from studies on leukemia cell lines indicates that this compound induces a more potent anti-proliferative effect compared to VE-821.
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | MOLM-13 | Cell Viability | More effective than VE-821 | [3] |
| MV4-11 | Cell Viability | More effective than VE-821 | [3] | |
| VE-821 | HL-60 | Radiosensitization | Pronounced radiosensitizing effect at 10 µM | [4][5] |
| U937 | Cell Cycle Analysis | S-phase arrest in combination with HU/Gem | [6] | |
| 7 AML Cell Lines | Proliferation Assay | Synergistic with hydroxyurea and gemcitabine | [6] |
Mechanism of Action
VE-821 acts as a selective inhibitor of ATR kinase, preventing the phosphorylation of its downstream targets, such as Chk1.[4][5] This leads to the abrogation of cell cycle checkpoints and increased sensitivity to DNA damaging agents.[4][5] In contrast, this compound functions as a PROTAC, inducing the rapid proteasomal degradation of the ATR protein.[3] This elimination of ATR provokes DNA replication catastrophe, leading to enhanced anti-leukemic effects.[3]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and VE-821.
Cell Viability Assay
-
Cell Seeding: Leukemia cells (e.g., HL-60, MOLM-13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or VE-821. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blotting
-
Cell Lysis: Following treatment with this compound or VE-821, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ATR, phospho-Chk1 (Ser345), γH2AX, and a loading control (e.g., β-actin or GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.
Cell Cycle Analysis
-
Cell Fixation: Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
The development of this compound represents a significant advancement in the field of ATR-targeted therapy for leukemia. As a PROTAC degrader, this compound offers a distinct and more effective mechanism of action compared to the kinase inhibitor VE-821. By inducing the complete degradation of the ATR protein, this compound overcomes potential resistance mechanisms associated with kinase inhibition and demonstrates superior anti-leukemic activity in preclinical models.[3] Further investigation and clinical evaluation of this compound are warranted to fully realize its therapeutic potential in leukemia.
References
- 1. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New publication from the Krämer lab on how pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - SFB 1361 [sfb1361.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Proteome: A Guide to Identifying Off-Targets of the ATR Degrader Abd110
For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a therapeutic candidate is paramount. This guide provides a comparative framework for assessing the off-target profile of Abd110, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ATR kinase, using global proteomics. While specific global proteomics data for this compound is not yet publicly available, this document outlines the established methodologies and presents a comparative case study of another PROTAC to illustrate how such data is generated and interpreted.
This compound is a lenalidomide-based PROTAC designed to selectively induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[1][2] It functions by recruiting the E3 ubiquitin ligase component cereblon to ATR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Initial targeted studies have shown that this compound selectively degrades ATR without affecting the closely related kinases ATM and DNA-PKcs.[1][2] However, a comprehensive, unbiased assessment of its proteome-wide selectivity is crucial for its continued development.
The Importance of Global Proteomics in Off-Target Identification
Global proteomics offers an unbiased and comprehensive approach to identify potential off-targets of new therapeutic modalities like PROTACs.[3][4] Unlike targeted approaches that only assess a few suspected off-targets, global proteomics can quantify changes in the abundance of thousands of proteins simultaneously, providing a panoramic view of a drug's cellular effects.[4][5] This is particularly critical for PROTACs, where the E3 ligase recruiter component could lead to the unintended degradation of other proteins, especially those with structural similarities to the intended target or those that are natural substrates of the recruited E3 ligase.[6]
Methodologies for Global Proteomic Off-Target Analysis
Several quantitative mass spectrometry-based proteomics techniques are employed to identify small molecule off-targets. For PROTACs, which induce protein degradation, the primary readout is a change in protein abundance.
Key Methodologies Include:
-
Quantitative Tandem Mass Tag (TMT)-based Proteomics: This method involves labeling peptides from different samples (e.g., vehicle-treated vs. This compound-treated) with isobaric tags. The samples are then mixed, and upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for the relative quantification of proteins across different conditions.
-
Label-Free Quantification (LFQ): This approach compares the signal intensity of peptides across different runs to determine relative protein abundance. Data-independent acquisition (DIA) is a powerful LFQ method that provides high sensitivity and proteome coverage.
-
Chemical Proteomics: These methods use chemical probes, often derived from the compound of interest, to enrich for interacting proteins from a cell lysate. These enriched proteins are then identified and quantified by mass spectrometry. This can reveal direct binding partners but may not capture downstream effects on protein stability.
Experimental Protocol: A Representative TMT-Based Global Proteomics Workflow
The following protocol is a representative example of how a global proteomics experiment to identify this compound off-targets would be conducted.
1. Cell Culture and Treatment:
- Culture a relevant human cell line (e.g., a cancer cell line where ATR is a dependency) in appropriate media.
- Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound (e.g., 1 µM) for a set duration (e.g., 24 hours). Perform the experiment in biological triplicate.
2. Cell Lysis and Protein Extraction:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
- Quantify the protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
- Take an equal amount of protein from each sample.
- Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
- Digest the proteins into peptides overnight using a protease such as trypsin.
4. Peptide Labeling with Tandem Mass Tags (TMT):
- Label the peptides from each sample with a unique TMTpro 16-plex reagent according to the manufacturer's instructions.
- Combine the labeled peptide samples into a single tube.
5. High-pH Reversed-Phase Fractionation:
- Fractionate the combined peptide sample using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
6. LC-MS/MS Analysis:
- Analyze each fraction by nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer.
- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, with MS3-based quantification for accurate TMT reporter ion measurements.
7. Data Analysis:
- Search the raw mass spectrometry data against a human protein database using a search engine (e.g., Sequest or Mascot).
- Filter protein and peptide identifications to a false discovery rate (FDR) of less than 1%.
- Quantify the TMT reporter ion intensities to determine the relative abundance of each protein in the this compound-treated samples compared to the vehicle-treated samples.
- Perform statistical analysis to identify proteins with significantly altered abundance.
Experimental Workflow Diagram
Caption: A typical workflow for identifying PROTAC off-targets using TMT-based quantitative proteomics.
Comparative Analysis: A Case Study of ALK-Targeting PROTACs
As global proteomics data for this compound is not available, we present a comparative analysis of two anaplastic lymphoma kinase (ALK)-targeting PROTACs, MS4078 and dALK-10, from a study by Nguyen et al. This serves as an example of the type of data a global proteomics study would yield.[6]
| Protein | Function | MS4078 (Fold Change) | dALK-10 (Fold Change) | Comment |
| ALK | On-Target | ~0.2 | ~0.2 | Both PROTACs effectively degrade the intended target, ALK. |
| SALL4 | Off-Target | ~0.4 | >0.8 | MS4078 shows significant degradation of the off-target protein SALL4, while dALK-10 has a much-reduced effect. |
| ZFP91 | Off-Target | Degraded | Reduced Degradation | MS4078 leads to the degradation of the zinc-finger protein ZFP91, an effect that is minimized with the re-engineered dALK-10. |
Data is approximated from the publication for illustrative purposes.
This case study demonstrates that while both PROTACs are effective against their intended target, global proteomics can reveal significant differences in their off-target profiles. The re-engineered PROTAC, dALK-10, shows a clear improvement in selectivity, highlighting the utility of this approach in guiding drug development.
Signaling Pathway Considerations
The intended effect of this compound is the degradation of ATR, which plays a central role in the DNA Damage Response (DDR) pathway. Identifying off-targets is crucial as they may impinge on other critical cellular signaling pathways.
This compound Mechanism of Action and Potential Off-Target Pathway Interference
Caption: this compound degrades ATR, impacting the DNA Damage Response. Off-target degradation could affect other pathways.
Conclusion
Global proteomics is an indispensable tool in the development of targeted protein degraders like this compound. It provides an unbiased and comprehensive assessment of a compound's selectivity, which is essential for understanding its full biological effects and potential liabilities. While targeted assays have confirmed this compound's selectivity against closely related kinases, a proteome-wide analysis is the next critical step. The methodologies and comparative data presented in this guide provide a roadmap for conducting and interpreting such studies, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sapient.bio [sapient.bio]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Abd110's Mechanism: A Comparative Guide to Ubiquitination Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ubiquitination assays to experimentally validate the mechanism of Abd110, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR) kinase. this compound is a lenalidomide-based PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN) to the ATR kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This guide details various experimental approaches to confirm this hypothesized mechanism, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows with diagrams.
Comparative Analysis of Ubiquitination Assays
To elucidate the mechanism of this compound, a multi-faceted approach employing both in vitro and in vivo ubiquitination assays is recommended. The choice of assay depends on the specific question being addressed, from demonstrating direct enzymatic activity to confirming target degradation in a cellular context.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) with purified proteins (recombinant ATR and CRBN) and this compound. | Allows for the direct assessment of this compound-dependent ubiquitination of ATR by the CRBN E3 ligase complex in a controlled environment.[2][3][4] | May not fully recapitulate the cellular environment; requires purified, active recombinant proteins which can be challenging to produce. | Western blot for polyubiquitinated ATR, mass spectrometry to identify ubiquitination sites. |
| Immunoprecipitation (IP) - Western Blot | Cells are treated with this compound, and the target protein (ATR) is immunoprecipitated. The resulting protein complex is then analyzed by Western blot for the presence of ubiquitin. | Confirms the ubiquitination of endogenous or overexpressed ATR in a cellular context upon this compound treatment.[5] | Can be semi-quantitative; antibody efficiency for IP and Western blot is critical for reliable results. | Detection of a ladder of high-molecular-weight ubiquitinated ATR species. |
| Cell-Based Target Degradation Assay | Cells are treated with this compound over a time course, and the levels of the target protein (ATR) are monitored. | Directly measures the functional consequence of ubiquitination – the degradation of the target protein.[6] | Indirectly measures ubiquitination; does not directly show the ubiquitination event itself. | Western blot for total ATR protein levels, quantitative mass spectrometry. |
| Tandem Ubiquitin Binding Entities (TUBEs) Assay | TUBEs, which are engineered proteins with high affinity for polyubiquitin chains, are used to pull down ubiquitinated proteins from cell lysates treated with this compound.[7][8] | High affinity and specificity for polyubiquitinated proteins; can protect ubiquitinated proteins from deubiquitinases (DUBs) and proteasomal degradation in the lysate.[7] | Does not directly identify the specific E3 ligase involved. | Western blot for ATR in the TUBE pulldown. |
| Mass Spectrometry (MS)-Based Ubiquitinomics | Global or targeted proteomic analysis of cells treated with this compound to identify and quantify ubiquitination sites on ATR and other proteins.[8][9] | Provides a comprehensive and unbiased view of ubiquitination events; can identify specific lysine residues that are ubiquitinated.[9] | Technically demanding and requires specialized equipment and bioinformatics expertise. | Identification and quantification of di-glycine remnants on lysine residues of ATR peptides. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams are provided.
Caption: this compound facilitates the formation of a ternary complex between ATR kinase and the CRBN E3 ligase, leading to ATR polyubiquitination and subsequent proteasomal degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 3. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Assessing the Selectivity of Abd110 for ATR Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Abd110, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase, against other protein kinases. Due to the limited public availability of a comprehensive kinase panel screening for this compound, this guide presents the known selectivity of this compound alongside the broader selectivity profile of its parent ATR inhibitor, VE-821. This approach allows for an objective assessment of the warhead's intrinsic selectivity while highlighting the specific targeting action of the this compound degrader.
Executive Summary
This compound is a novel PROTAC that leverages the E3 ubiquitin ligase cereblon to induce the targeted degradation of ATR kinase.[1] Published data consistently demonstrates that this compound selectively degrades ATR without significantly affecting the closely related kinases ATM and DNA-PKcs.[1] This selectivity is crucial for therapeutic applications, as off-target effects on these critical DNA damage response kinases could lead to unintended cellular consequences. The parent inhibitor of this compound, VE-821, also exhibits high selectivity for ATR over other kinases, providing a strong foundation for the targeted action of this compound.
Data Presentation: Kinase Selectivity Profile
The following tables summarize the available quantitative data on the selectivity of this compound and its parent inhibitor, VE-821.
Table 1: Known Selectivity of this compound
| Target Kinase | Method | Endpoint | Result | Reference |
| ATR | Western Blot | Protein Degradation | Selectively decreases ATR and phospho-ATR levels | [1] |
| ATM | Western Blot | Protein Levels | No significant effect on ATM levels | [1] |
| DNA-PKcs | Western Blot | Protein Levels | No significant effect on DNA-PKcs levels | [1] |
Note: Quantitative DC50 values for this compound against a broad kinase panel are not currently publicly available.
Table 2: Kinase Selectivity Profile of VE-821 (this compound Parent Inhibitor)
| Target Kinase | IC50 / Ki | Fold Selectivity vs. ATR (Ki) | Reference |
| ATR | Ki = 13 nM | - | [2][3] |
| ATM | Ki = 16 µM | >1230x | [2] |
| DNA-PK | Ki = 2.2 µM | >169x | [2] |
| mTOR | Ki > 1 µM | >76x | [2][3] |
| PI3Kγ | Ki = 3.9 µM | >300x | [2] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to assess the selectivity of this compound and VE-821.
Kinase Inhibition Assay (for VE-821)
This protocol outlines a typical radiometric assay to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a panel of kinases.
Objective: To quantify the potency and selectivity of an inhibitor against a range of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (VE-821) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific recombinant kinase, and its corresponding peptide substrate.
-
Compound Addition: Add serial dilutions of VE-821 (or DMSO as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.
Western Blotting for Protein Degradation (for this compound)
This protocol describes the use of Western blotting to assess the degradation of a target protein following treatment with a PROTAC.
Objective: To determine the extent and selectivity of target protein degradation induced by a PROTAC.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for ATR, ATM, DNA-PKcs, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (ATR, ATM, DNA-PKcs) and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the percentage of protein degradation compared to the vehicle-treated control.
Mandatory Visualizations
ATR Signaling Pathway
Caption: ATR signaling pathway activated by DNA damage.
Experimental Workflow for Assessing this compound Selectivity
Caption: Experimental workflow for determining this compound selectivity.
Mechanism of Action of this compound
Caption: Mechanism of this compound as an ATR protein degrader.
References
Abd110: A New Wave in ATR-Targeted Cancer Therapy, A Comparative Analysis
The landscape of cancer therapeutics targeting the DNA Damage Response (DDR) is witnessing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). Abd110, a novel PROTAC designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is emerging as a promising alternative to traditional small molecule ATR inhibitors. This guide provides a comprehensive comparison of the in vivo efficacy of this compound against traditional ATR inhibitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
ATR kinase is a critical regulator of the DDR, a network of signaling pathways that safeguard genomic integrity. In many cancers, which are often characterized by genomic instability and high replication stress, there is a heightened dependency on the ATR pathway for survival. This dependency creates a therapeutic window for ATR-targeted therapies. While traditional ATR inhibitors have shown promise by blocking the kinase activity of ATR, this compound offers a distinct mechanism of action by inducing its degradation.
Unveiling the Efficacy of this compound: A Head-to-Head Comparison
Direct comparative in vivo studies of this compound against clinically advanced traditional ATR inhibitors like Berzosertib (M6620), Ceralasertib (AZD6738), and Elimusertib (BAY1895344) are still emerging. However, preclinical evidence provides a strong rationale for the potential superiority of the degradation approach.
A key study demonstrated that an ATR degrader, with a similar mechanism to this compound, exhibited significantly greater inhibition of Acute Myeloid Leukemia (AML) cell growth in a xenograft model compared to a traditional ATR inhibitor[1][2]. This suggests that the complete removal of the ATR protein may be more effective than simply inhibiting its enzymatic function. Furthermore, this compound has been reported to be more effective than the preclinical ATR inhibitor VE-821 in primary human leukemic cells[3].
Among traditional ATR inhibitors, Elimusertib (BAY1895344) has demonstrated superior monotherapy antitumor efficacy in vivo when compared to Ceralasertib and Berzosertib in certain preclinical models[4][5]. This positions Elimusertib as a key benchmark for evaluating the efficacy of next-generation ATR-targeted therapies like this compound.
Table 1: Comparative In Vivo Efficacy of ATR-Targeted Agents
| Compound | Mechanism of Action | Cancer Model | Efficacy Highlights | Reference |
| This compound | ATR Degrader (PROTAC) | Pancreatic Cancer, Leukemia | More effective than preclinical inhibitor VE-821 in leukemic cells.[3][6] | [3][6] |
| ATR Degrader (Compound 8i) | ATR Degrader (PROTAC) | Acute Myeloid Leukemia (AML) Xenograft | Significantly inhibited AML cell growth in vivo, unlike the ATR inhibitor.[1][2] | [1][2] |
| Berzosertib (M6620) | ATR Inhibitor | Pancreatic, NSCLC, Colorectal Xenografts | Potentiates the efficacy of chemotherapy and radiation.[7][8] | [7][8] |
| Ceralasertib (AZD6738) | ATR Inhibitor | Various Solid Tumor Xenografts | Demonstrates monotherapy and combination efficacy with chemotherapy and PARP inhibitors.[9][10][11] | [9][10][11] |
| Elimusertib (BAY1895344) | ATR Inhibitor | Uterine Leiomyosarcoma, Various Solid Tumor Xenografts | Shows promising in vivo activity as a monotherapy and in combination.[12][13] Superior monotherapy efficacy compared to Ceralasertib and Berzosertib in some models.[4][5] | [4][5][12][13] |
Delving into the Mechanism: Degradation vs. Inhibition
The fundamental difference between this compound and traditional ATR inhibitors lies in their impact on the ATR protein. Inhibitors bind to the active site of the kinase, preventing it from phosphorylating its downstream targets. In contrast, this compound, a PROTAC, recruits an E3 ubiquitin ligase to the ATR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][14]
This distinction has significant implications for the downstream signaling cascade. While inhibition is a transient event that can be reversed, degradation leads to the complete removal of the ATR protein, potentially resulting in a more sustained and profound therapeutic effect. This could overcome resistance mechanisms that may arise from the scaffolding functions of the ATR protein, which are independent of its kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New publication from the Krämer lab on how pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - SFB 1361 [sfb1361.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Portico [access.portico.org]
- 8. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 9. benchchem.com [benchchem.com]
- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
Synergistic Effects of Abd110 with Anti-Cancer Agents: A Comparative Guide
Abd110, a novel proteolysis-targeting chimera (PROTAC) that selectively degrades the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has demonstrated promising synergistic anti-cancer activity in preclinical studies when combined with other therapeutic agents. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The primary mechanism of this compound involves the recruitment of the E3 ubiquitin ligase component cereblon to ATR, leading to its ubiquitination and subsequent proteasomal degradation.[1] This targeted degradation of ATR, a key regulator of the DNA damage response (DDR), sensitizes cancer cells to agents that induce DNA replication stress.
Synergistic Activity of this compound with Hydroxyurea in Leukemia
Recent preclinical research has highlighted the synergistic anti-leukemic effects of this compound in combination with hydroxyurea, a ribonucleotide reductase inhibitor that induces replication stress by depleting the pool of deoxynucleotides. The degradation of ATR by this compound prevents the stabilization of stalled replication forks caused by hydroxyurea, leading to DNA replication catastrophe and augmented cancer cell death.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on the combination of this compound and hydroxyurea in leukemic cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis (Combination vs. Single Agents) | Reference |
| MOLM-13 | Control | 5% | - | [2] |
| This compound (0.5 µM) | 10% | - | [2] | |
| Hydroxyurea (1 mM) | 15% | - | [2] | |
| This compound (0.5 µM) + Hydroxyurea (1 mM) | 45% | 3.0 (vs. HU), 4.5 (vs. This compound) | [2] | |
| MV4-11 | Control | 4% | - | [2] |
| This compound (0.5 µM) | 8% | - | [2] | |
| Hydroxyurea (1 mM) | 12% | - | [2] | |
| This compound (0.5 µM) + Hydroxyurea (1 mM) | 40% | 3.3 (vs. HU), 5.0 (vs. This compound) | [2] |
Data extracted and synthesized from "Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells" by Kansy et al., 2024.[2]
Experimental Protocols
Cell Culture and Reagents
Human acute myeloid leukemia (AML) cell lines, MOLM-13 and MV4-11, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound was synthesized as previously described and dissolved in DMSO. Hydroxyurea was purchased from a commercial supplier and dissolved in sterile water.
Apoptosis Assay (Annexin V Staining)
MOLM-13 and MV4-11 cells were seeded at a density of 5 x 10^5 cells/mL in 6-well plates. Cells were treated with this compound (0.5 µM), hydroxyurea (1 mM), or the combination of both for 48 hours. Following treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Western Blot Analysis
Cells were treated as described above for 24 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against ATR, phospho-CHK1 (Ser345), and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound and Hydroxyurea Synergy
Caption: Synergistic mechanism of this compound and hydroxyurea leading to apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating the synergy of this compound and hydroxyurea.
References
Evaluating the Pharmacokinetic Properties of PROTACs: A Comparative Analysis of Abd110, ARV-110, and MZ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising therapeutic modality. Their unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate disease-causing proteins, offers several advantages over traditional inhibitors. However, the unconventional structure of PROTACs also presents distinct challenges in optimizing their pharmacokinetic (PK) properties. This guide provides a comparative evaluation of the PK profiles of the novel ATR kinase degrader Abd110 against the well-characterized PROTACs, ARV-110 and MZ1, supported by available experimental data and methodologies.
Executive Summary
A comprehensive review of publicly available data reveals a significant disparity in the characterization of the pharmacokinetic profiles of this compound, ARV-110, and MZ1. While extensive in vivo and clinical data are available for ARV-110 and preclinical data for MZ1, the pharmacokinetic properties of this compound, a lenalidomide-based PROTAC designed to degrade the ATR kinase, are not yet publicly detailed. This guide, therefore, presents a direct comparison of ARV-110 and MZ1, while offering a predictive discussion on the potential pharmacokinetic attributes of this compound based on its structural class and the general behavior of PROTACs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for ARV-110 and MZ1. Due to the lack of publicly available data for this compound, its corresponding fields are marked as "Not Available."
| Parameter | ARV-110 | MZ1 | This compound |
| Target Protein | Androgen Receptor (AR) | BET Bromodomains (BRD2, BRD3, BRD4) | Ataxia Telangiectasia and Rad3-related (ATR) kinase |
| E3 Ligase Ligand | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Administration Route | Oral | Parenteral (IV, IP, SC) | Not Available |
| Oral Bioavailability | Moderate (23.83% in rats, 37.89% in mice) | Not suitable for oral administration | Not Available |
| Plasma Stability | Unstable at 37°C in vitro, but exists in rat plasma for 48h in vivo | Metabolically stable in hepatocytes | Not Available |
| Microsomal Stability | Unlikely to be eliminated via phase 1 metabolism in rat, mouse, and human hepatic microsomes | Moderate inhibition of CYP3A4 | Not Available |
| Clearance | Low in rats (413.6 ± 31.7 mL/h/kg) and mice (180.9 ± 30.79 mL/h/kg) | Not Available | Not Available |
| Distribution | Large volume of distribution at steady state (Vss) in mice (2366 ± 402.2 mL/kg), indicating tissue confinement | Not Available | Not Available |
| Clinical Development | Phase II clinical trials for metastatic castration-resistant prostate cancer | Preclinical | Preclinical |
Discussion of Pharmacokinetic Profiles
ARV-110: A Case Study in Oral Bioavailability
ARV-110, an orally bioavailable PROTAC, has demonstrated promising clinical activity in treating metastatic castration-resistant prostate cancer. Its moderate oral bioavailability in preclinical models is a significant achievement for a molecule of its size and complexity, which typically challenges the "rule of five" for oral drug-likeness. The observation that ARV-110 has a longer half-life in vivo than its in vitro plasma stability at 37°C suggests that factors within the in vivo environment, such as protein binding or tissue distribution, may protect it from degradation. Its low clearance and high volume of distribution indicate that it is effectively distributed to tissues and resides there, which is a desirable characteristic for a drug targeting an intracellular protein.
MZ1: A Tool for Parenteral Administration
MZ1, a potent degrader of BET bromodomains, is a valuable research tool and a first-generation PROTAC that has provided key insights into the mechanism of action of this class of molecules. Its unsuitability for oral administration, due to factors such as being a P-glycoprotein substrate, has led to its use in preclinical studies via parenteral routes. MZ1 exhibits metabolic stability in hepatocytes, which is a positive attribute for maintaining effective concentrations in vivo.
This compound: A Look into the Future
This compound is a novel, lenalidomide-based PROTAC that selectively degrades the ATR kinase, a key regulator of DNA damage response. While specific pharmacokinetic data for this compound is not yet available, we can infer some potential characteristics based on its structure and the general properties of PROTACs. As a lenalidomide-based PROTAC, it utilizes the Cereblon E3 ligase, similar to ARV-110. This may confer some advantages in terms of cell permeability and degradation efficiency. However, like all PROTACs, this compound's large molecular weight and complex structure will likely present challenges for oral bioavailability. Future studies will need to investigate its metabolic stability, plasma protein binding, and potential for efflux by transporters to fully understand its pharmacokinetic profile. The primary source for this compound's discovery focuses on its synthesis and in vitro characterization, noting it as a promising candidate for further optimization and biological evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are representative protocols for key experiments in PROTAC pharmacokinetic evaluation.
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Dosing:
-
IV administration: The PROTAC is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) and administered as a bolus injection into the tail vein.
-
PO administration: The PROTAC is formulated in an appropriate vehicle and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.
-
Plasma Stability Assay
-
Objective: To assess the stability of a PROTAC in plasma.
-
Methodology:
-
The PROTAC is incubated in plasma from different species (e.g., rat, mouse, human) at 37
-
Safety Operating Guide
Essential Safety and Disposal Protocol for Abd110
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Abd110, a Lenalidomide-based PROTAC ATR kinase degrader. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. Given that this compound is categorized as a potent, cytotoxic compound for research purposes, all materials that come into contact with it must be treated as hazardous waste.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be fully equipped with the appropriate Personal Protective Equipment (PPE). Due to its potential hazards, including being harmful if inhaled, swallowed, or absorbed through the skin, a comprehensive safety approach is necessary.[1]
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer layer can be removed immediately after handling. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosolized particles. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory | A fit-tested N95 respirator or higher. | Necessary when handling the solid powder form to prevent inhalation. |
All handling of solid this compound or solutions should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is that no part of it or its contaminated materials should enter general waste or the sanitary sewer system.[6][7] The recommended final disposal method for cytotoxic pharmaceutical waste is high-temperature incineration through a licensed hazardous waste contractor.[5]
Step 1: Waste Segregation at the Point of Generation Immediately segregate all waste materials that have come into contact with this compound. Use designated, clearly labeled hazardous waste containers.[1][2]
Waste Stream Categorization:
| Waste Type | Description | Container Requirement |
| Solid this compound Waste | Unused or expired this compound powder. | Original container, placed within a sealed, labeled hazardous waste bag. |
| Contaminated Labware | Pipette tips, vials, flasks, and other disposable labware. | Puncture-resistant, purple-lidded sharps container for sharps. Sealed, yellow chemotherapy waste container for other labware.[2][5] |
| Contaminated PPE | Gloves, disposable lab coats, bench paper, and wipes. | Labeled, yellow chemotherapy waste bag or container.[2][5] |
| Aqueous Waste | Solutions containing this compound (e.g., from experiments). | Sealable, chemically compatible container, clearly labeled "Hazardous Aqueous Waste: Contains this compound." |
| Empty Containers | The original this compound container. | The first rinse with a suitable solvent should be collected as hazardous aqueous waste. Subsequent rinses can be managed similarly. The defaced, triple-rinsed container can then be disposed of according to institutional policy.[6] |
Step 2: Container Management and Labeling
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[7][8]
-
All waste containers must be kept closed except when adding waste.[6][7]
-
Label every container clearly with "Hazardous Cytotoxic Waste," the name "this compound," and the date.[1][2]
Step 3: Storage of Hazardous Waste
-
Store sealed waste containers in a designated, secure area away from general lab traffic.[7]
-
This storage area should be clearly marked with a "Danger – Hazardous Waste" sign.[7]
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[6][7]
Step 4: Scheduling Disposal
-
Do not accumulate large quantities of hazardous waste.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS team with a full description of the waste contents.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a disposable gown, double gloves, safety goggles, and an N95 respirator.
-
Contain the Spill:
-
For solid powder: Gently cover the spill with absorbent pads or a damp cloth to avoid raising dust.[9]
-
For liquid solutions: Surround the spill with absorbent material from a chemical spill kit.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools and place them into a designated cytotoxic waste container.
-
Clean the spill surface with a detergent solution, wiping from the outer edge of the spill inward.[1]
-
Rinse the area with a fresh wipe dampened with water.[1]
-
Finally, wipe the area with 70% isopropyl alcohol.[1]
-
-
Dispose of all Cleanup Materials: All items used for cleanup, including PPE, are to be disposed of as cytotoxic hazardous waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. utep.edu [utep.edu]
- 9. packageinserts.bms.com [packageinserts.bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
